trans-2-heptadecenoyl-CoA
描述
属性
分子式 |
C38H66N7O17P3S |
|---|---|
分子量 |
1018.0 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-heptadec-2-enethioate |
InChI |
InChI=1S/C38H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(47)66-22-21-40-28(46)19-20-41-36(50)33(49)38(2,3)24-59-65(56,57)62-64(54,55)58-23-27-32(61-63(51,52)53)31(48)37(60-27)45-26-44-30-34(39)42-25-43-35(30)45/h17-18,25-27,31-33,37,48-49H,4-16,19-24H2,1-3H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)/b18-17+/t27-,31-,32-,33+,37-/m1/s1 |
InChI 键 |
YDHQUKOTPYJJSE-WSFAOELFSA-N |
手性 SMILES |
CCCCCCCCCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
规范 SMILES |
CCCCCCCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
产品来源 |
United States |
Foundational & Exploratory
The Metabolic Crossroads of Odd-Chain Fatty Acids: A Technical Guide to the Role of trans-2-Heptadecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolism of odd-chain fatty acids (OCFAs), while less prevalent than their even-chain counterparts, presents unique biochemical pathways with significant implications for cellular energy, anaplerosis, and overall metabolic homeostasis. This technical guide delves into the core of OCFA catabolism, focusing on the pivotal intermediate, trans-2-heptadecenoyl-CoA. Derived from the beta-oxidation of heptadecanoic acid (C17:0), this unsaturated acyl-CoA thioester stands at a critical juncture, proceeding through the canonical beta-oxidation spiral to ultimately yield acetyl-CoA and the uniquely glucogenic precursor, propionyl-CoA. Understanding the enzymatic processing and metabolic fate of this compound is paramount for elucidating the physiological roles of OCFAs and exploring their therapeutic potential in various metabolic disorders.
Introduction to Odd-Chain Fatty Acid Metabolism
Odd-chain fatty acids, characterized by a terminal methyl group on an odd-numbered carbon, are primarily derived from dietary sources such as dairy products and ruminant fats, as well as from the gut microbiota.[1][2] Heptadecanoic acid (C17:0) is a prominent saturated OCFA found in these sources. Unlike even-chain fatty acids that are completely oxidized to acetyl-CoA, the catabolism of OCFAs results in the production of both acetyl-CoA and a single molecule of propionyl-CoA.[2][3] This terminal three-carbon unit distinguishes OCFA metabolism and links it directly to the Krebs cycle and gluconeogenesis through its conversion to succinyl-CoA.[1][4]
The Beta-Oxidation of Heptadecanoic Acid: Generation of this compound
The catabolism of heptadecanoic acid commences with its activation to heptadecanoyl-CoA in the cytoplasm, a process catalyzed by acyl-CoA synthetases. The activated heptadecanoyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle.[5] Within the mitochondria, it undergoes successive cycles of beta-oxidation.
The initial steps of beta-oxidation of heptadecanoyl-CoA mirror those of even-chain fatty acids, involving a recurring four-step sequence:
-
Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ²-enoyl-CoA.
-
Hydration by enoyl-CoA hydratase.
-
Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.
-
Thiolytic cleavage by β-ketothiolase, releasing acetyl-CoA.
After six cycles of beta-oxidation, a five-carbon acyl-CoA, pentadecanoyl-CoA, remains. The seventh cycle begins with the dehydrogenation of pentadecanoyl-CoA, yielding trans-2-pentenoyl-CoA . The subsequent hydration, dehydrogenation, and thiolysis of this intermediate produce one molecule of acetyl-CoA and one molecule of propionyl-CoA. The intermediate we are focusing on, This compound , is generated during the second cycle of the beta-oxidation of heptadecanoyl-CoA.
The Central Role and Processing of this compound
This compound is a standard intermediate in the beta-oxidation pathway and is processed by the same enzymatic machinery as other trans-2-enoyl-CoA derivatives.
Enoyl-CoA Hydratase: The Hydration Step
The next step in the catabolic spiral involves the stereospecific hydration of the double bond in this compound, catalyzed by enoyl-CoA hydratase (also known as crotonase). This enzyme adds a water molecule across the double bond, forming L-3-hydroxyheptadecanoyl-CoA.[6][7][8] The reaction is highly efficient and crucial for preparing the acyl chain for the subsequent oxidation step.[8]
Subsequent Steps in Beta-Oxidation
Following hydration, the beta-oxidation of the C17 acyl chain continues through the established enzymatic steps:
-
L-3-hydroxyacyl-CoA dehydrogenase oxidizes L-3-hydroxyheptadecanoyl-CoA to 3-ketoheptadecanoyl-CoA, reducing NAD+ to NADH.
-
β-ketothiolase catalyzes the thiolytic cleavage of 3-ketoheptadecanoyl-CoA by a molecule of Coenzyme A, yielding acetyl-CoA and a shortened pentadecanoyl-CoA.
This cycle of reactions repeats, shortening the fatty acyl chain by two carbons in each turn and generating acetyl-CoA, NADH, and FADH2, until the final products are acetyl-CoA and propionyl-CoA.
Metabolic Fate of Propionyl-CoA: Anaplerosis and Gluconeogenesis
The propionyl-CoA generated from the final round of heptadecanoic acid beta-oxidation is a key metabolic intermediate with several potential fates. Its primary role in mammals is anaplerotic, meaning it replenishes the intermediates of the Krebs cycle.[1][4] This is achieved through a three-step enzymatic pathway:
-
Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to D-methylmalonyl-CoA.
-
Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.
-
Isomerization: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA .
Succinyl-CoA directly enters the Krebs cycle, contributing to the pool of cycle intermediates and supporting cellular energy production.[1][4] Furthermore, the succinyl-CoA can be converted to malate (B86768) and then to oxaloacetate, which is a direct precursor for gluconeogenesis. This makes odd-chain fatty acids, including heptadecanoic acid, unique among fatty acids in their ability to contribute to net glucose synthesis.
Quantitative Data
While specific kinetic data for the enzymatic processing of this compound is not extensively available, the enzymes of beta-oxidation are known to have broad substrate specificity. The following table summarizes general quantitative information related to odd-chain fatty acid metabolism.
| Parameter | Value/Range | Cell/Tissue Type | Reference |
| Heptadecanoic acid (C17:0) concentration in human plasma | 0.24 - 0.45% of total fatty acids | Human Plasma | [1] |
| Propionyl-CoA carboxylase activity | Varies by tissue | Liver, Kidney | [4] |
| Methylmalonyl-CoA mutase activity | Varies by tissue | Liver, Kidney | [1] |
| ATP yield from complete oxidation of heptadecanoic acid | ~107 ATP | Mitochondria | [9] |
Experimental Protocols
Measurement of Acyl-CoA Esters by HPLC-MS/MS
This protocol provides a general framework for the extraction and quantification of acyl-CoA species, including this compound, from biological samples.
1. Sample Preparation and Extraction:
- Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.
- Homogenize the frozen tissue in a cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water).
- Centrifuge to pellet cellular debris.
- Perform a liquid-liquid extraction to separate the aqueous-methanolic phase containing the acyl-CoAs.
- Dry the aqueous phase under a stream of nitrogen.
2. Solid-Phase Extraction (SPE) for Acyl-CoA Purification:
- Condition a C18 SPE cartridge with methanol followed by water.
- Resuspend the dried extract in a loading buffer and apply to the SPE cartridge.
- Wash the cartridge with an aqueous buffer to remove polar impurities.
- Elute the acyl-CoAs with a methanol-based elution buffer.
- Dry the eluate.
3. HPLC-MS/MS Analysis:
- Reconstitute the purified acyl-CoAs in an appropriate solvent for injection.
- Separate the acyl-CoA species using a reverse-phase C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., containing ammonium (B1175870) acetate (B1210297) or formic acid).
- Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for this compound would need to be determined using a chemical standard.[10][11][12]
Visualizations
Caption: Beta-oxidation of heptadecanoyl-CoA.
Caption: Anaplerotic pathway of propionyl-CoA.
Caption: Workflow for acyl-CoA analysis.
Conclusion
This compound serves as a transient but essential intermediate in the mitochondrial beta-oxidation of heptadecanoic acid. Its efficient processing by the canonical beta-oxidation enzymes ensures the complete catabolism of the C17 fatty acid, leading to the production of acetyl-CoA for immediate energy needs and propionyl-CoA for the replenishment of Krebs cycle intermediates. The anaplerotic and gluconeogenic potential of odd-chain fatty acids, initiated by the metabolism of propionyl-CoA, highlights their unique and important role in cellular metabolism. Further research into the regulation of odd-chain fatty acid oxidation and the specific kinetics of its intermediates will provide deeper insights into metabolic flexibility and may unveil novel therapeutic targets for metabolic diseases.
References
- 1. Assessing the reversibility of the anaplerotic reactions of the propionyl-CoA pathway in heart and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ANAPLEROTIC THERAPY IN PROPIONIC ACIDEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. narayanamedicalcollege.com [narayanamedicalcollege.com]
- 6. researchgate.net [researchgate.net]
- 7. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 9. brainly.com [brainly.com]
- 10. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mammalian Synthesis Pathway of trans-2-Heptadecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthesis pathway of trans-2-heptadecenoyl-CoA in mammals. The content delves into the enzymatic steps, presents quantitative data, details relevant experimental protocols, and includes visualizations of the metabolic process. This document is intended to serve as a valuable resource for researchers in lipid metabolism, drug discovery, and related fields.
Core Synthesis Pathway
The synthesis of this compound, an odd-chain mono-unsaturated fatty acyl-CoA, is a multi-step process that begins with the incorporation of a three-carbon primer into the fatty acid synthesis pathway and culminates in a specific dehydration reaction. Unlike the synthesis of even-chain fatty acids, which utilizes acetyl-CoA as the initial building block, odd-chain fatty acid synthesis is initiated by propionyl-CoA.
The overall pathway can be divided into two main stages:
-
De novo synthesis of heptadecanoic acid (C17:0): This stage involves the carboxylation of propionyl-CoA and its subsequent use as a primer by the fatty acid synthase (FAS) complex.
-
Formation of the trans-2 double bond: This is achieved through a dehydration reaction catalyzed by 3-hydroxyacyl-CoA dehydratases (HACDs) during the fatty acid elongation process.
Stage 1: De novo Synthesis of Heptadecanoyl-CoA
The initial and committing step for odd-chain fatty acid synthesis is the carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA. This reaction is catalyzed by propionyl-CoA carboxylase (PCC) , a biotin-dependent mitochondrial enzyme. Propionyl-CoA itself is derived from the catabolism of several sources, including the amino acids valine, isoleucine, methionine, and threonine, as well as from the beta-oxidation of odd-chain fatty acids obtained from the diet or produced by gut microbiota.
The synthesized (S)-methylmalonyl-CoA is then converted to its (R)-enantiomer by methylmalonyl-CoA racemase . Subsequently, methylmalonyl-CoA mutase , a vitamin B12-dependent enzyme, isomerizes (R)-methylmalonyl-CoA to succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle. However, for the purpose of odd-chain fatty acid synthesis, propionyl-CoA can also be directly utilized as a primer by fatty acid synthase.
The cytosolic synthesis of heptadecanoic acid is initiated when propionyl-CoA primes the fatty acid synthase (FAS) complex, in place of the usual acetyl-CoA. The subsequent elongation cycles proceed with the addition of two-carbon units from malonyl-CoA, which is synthesized from acetyl-CoA by acetyl-CoA carboxylase (ACC) . After seven rounds of elongation, the final product, heptadecanoyl-CoA (C17:0-CoA), is released.
Stage 2: Formation of this compound
The introduction of the double bond at the C2-C3 position in the trans configuration occurs during the fatty acid elongation process in the endoplasmic reticulum. This process involves a cycle of four enzymatic reactions that add two-carbon units to a pre-existing acyl-CoA chain. The key step for the formation of the trans-2 double bond is the dehydration of a 3-hydroxyacyl-CoA intermediate.
The saturated heptadecanoyl-CoA (C17:0-CoA) can be elongated further. In the first step of the elongation cycle, it is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This is then reduced to a 3-hydroxyacyl-CoA. The crucial third step is catalyzed by 3-hydroxyacyl-CoA dehydratases (HACDs) . These enzymes remove a water molecule from the 3-hydroxyheptadecanoyl-CoA intermediate, resulting in the formation of this compound.[1][2] In humans, there are four identified HACD enzymes (HACD1-4) that are involved in the biosynthesis of very long-chain fatty acids.[1][2]
An alternative, though less likely, pathway for the formation of a trans-2 double bond could be the reverse reaction of the first step of mitochondrial beta-oxidation, catalyzed by an acyl-CoA dehydrogenase (ACAD) . While these enzymes typically introduce a trans double bond during fatty acid breakdown, the thermodynamics of the reaction favor oxidation.[3][4] However, under specific cellular conditions, a reversal might be possible.
Quantitative Data
Quantitative data on the synthesis of this compound is sparse in the literature. However, kinetic parameters for some of the key enzymes involved in the synthesis of the precursor, heptadecanoic acid, have been reported.
| Enzyme | Substrate(s) | Product(s) | Organism/Tissue | Km | Vmax/kcat | Reference(s) |
| Fatty Acid Synthase (FAS) | Acetyl-CoA, Methylmalonyl-CoA | Branched-chain fatty acids | Metazoan | - | kcat is ~170 times lower for BCFA synthesis compared to straight-chain fatty acid synthesis. | [5] |
| 3-Hydroxyacyl-CoA Dehydratase 3 (HACD3) | 3-hydroxypalmitoyl-CoA | trans-2,3-enoyl-CoA | Human | 49.5 µM | - | [6] |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Butyryl-CoA | Crotonyl-CoA | Human | - | - | [3] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | L-3-hydroxyacyl-CoAs | 3-ketoacyl-CoAs | Pig heart | Varies with chain length | Most active with medium-chain substrates | [7] |
Note: The provided kinetic data for FAS relates to branched-chain fatty acid synthesis, which shares the use of an alternative primer to acetyl-CoA, and thus provides an indication of the enzyme's efficiency with non-standard substrates. The Km value for HACD3 with a C16 substrate gives an estimate of its affinity for long-chain 3-hydroxyacyl-CoAs. Further research is needed to determine the specific kinetic parameters for the synthesis of this compound.
Experimental Protocols
This section provides an overview of key experimental protocols for studying the enzymes and intermediates involved in the this compound synthesis pathway.
Propionyl-CoA Carboxylase (PCC) Activity Assay
Principle: The activity of PCC is measured by quantifying the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into propionyl-CoA to form [¹⁴C]methylmalonyl-CoA.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl₂, ATP, propionyl-CoA, and the cell or tissue lysate.
-
Initiation: Start the reaction by adding [¹⁴C]NaHCO₃.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding perchloric acid.
-
Quantification: The acid-stable radioactivity, representing the [¹⁴C]methylmalonyl-CoA, is measured by liquid scintillation counting after removing unreacted [¹⁴C]HCO₃⁻ by gentle heating or sparging with CO₂.
Fatty Acid Synthase (FAS) Activity Assay with Propionyl-CoA
Principle: The activity of FAS can be monitored by measuring the consumption of NADPH at 340 nm, which is required for the reduction steps in the fatty acid synthesis cycle.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing potassium phosphate (B84403) buffer (pH 7.0), EDTA, dithiothreitol (B142953) (DTT), NADPH, acetyl-CoA (or propionyl-CoA as the primer), and malonyl-CoA.
-
Enzyme Addition: Add the purified FAS or cell lysate to the reaction mixture.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.
-
Calculation: The rate of NADPH oxidation is proportional to the FAS activity. The molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹) is used to calculate the specific activity.
3-Hydroxyacyl-CoA Dehydratase (HACD) Activity Assay
Principle: The activity of HACD can be determined by measuring the formation of the trans-2-enoyl-CoA product from a 3-hydroxyacyl-CoA substrate. The increase in absorbance at 263 nm due to the double bond in the product is monitored.
Methodology:
-
Substrate Synthesis: Synthesize the 3-hydroxyheptadecanoyl-CoA substrate.
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.4) and the 3-hydroxyheptadecanoyl-CoA substrate.
-
Enzyme Addition: Add the purified HACD enzyme or a microsomal fraction containing the enzyme.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 263 nm at 37°C.
-
Calculation: The rate of formation of this compound is calculated using the molar extinction coefficient of the enoyl-CoA product.
Analysis of Acyl-CoA Species by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of various acyl-CoA species, including this compound.
Methodology:
-
Sample Preparation: Extract acyl-CoAs from cells or tissues using an appropriate method, such as solid-phase extraction or liquid-liquid extraction, to remove interfering substances.
-
Chromatographic Separation: Separate the different acyl-CoA species using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient of acetonitrile (B52724) in an aqueous solution containing a weak acid (e.g., formic acid or acetic acid) to improve ionization.
-
Mass Spectrometric Detection: Introduce the eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Quantification: Use multiple reaction monitoring (MRM) to specifically detect and quantify the target acyl-CoA. This involves monitoring a specific precursor ion to product ion transition for this compound. A stable isotope-labeled internal standard is used for accurate quantification.
Mandatory Visualizations
Diagram of the this compound Synthesis Pathway
References
- 1. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 2. Characterization of four mammalian 3-hydroxyacyl-CoA dehydratases involved in very long-chain fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamic regulation of human short-chain acyl-CoA dehydrogenase by substrate and product binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of two substrate analogues on thermodynamic properties of medium-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of trans-2-hexadecenoyl-CoA in Sphingolipid Degradation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the pivotal discovery of trans-2-hexadecenoyl-CoA as a key intermediate in the catabolic pathway of sphingolipids. It details the experimental journey that identified the previously unknown enzymatic step connecting sphingolipid degradation to glycerophospholipid and fatty acid metabolism.
Note on Nomenclature: The topic specified "trans-2-heptadecenoyl-CoA" (a 17-carbon acyl-CoA). However, the canonical sphingolipid degradation pathway, originating from the common C18-sphingosine backbone, generates a 16-carbon intermediate. The scientific literature overwhelmingly identifies this intermediate as trans-2-hexadecenoyl-CoA . This guide will focus on the discovery and role of this well-documented C16 intermediate.
Introduction to Sphingolipid Metabolism
Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as bioactive molecules in essential signaling pathways.[1] The regulation of their synthesis and degradation is vital for maintaining cellular homeostasis. Dysregulation of sphingolipid metabolism is implicated in numerous pathologies, including neurodegenerative disorders, metabolic diseases, and cancer.[1][2]
The degradative pathway culminates in the breakdown of the sphingoid backbone. A central molecule in this process is sphingosine-1-phosphate (S1P), which can either act as a signaling molecule or be irreversibly degraded.[3][4] The irreversible catabolism of S1P is the sole pathway to convert the sphingoid base into components that can enter the glycerophospholipid metabolic pool, thereby linking these two major lipid classes. This pathway proceeds through several enzymatic steps, with the final saturation reaction being a critical, yet for a long time, enigmatic step. This guide elucidates the discovery of trans-2-hexadecenoyl-CoA's role in this pathway and the identification of the enzyme responsible for its conversion.
The S1P Catabolic Pathway: From Sphingosine (B13886) to Palmitoyl-CoA
The degradation of complex sphingolipids in the lysosome generates ceramide, which is further hydrolyzed to sphingosine.[5] Sphingosine is then phosphorylated by sphingosine kinases to form S1P. The catabolism of S1P occurs in the endoplasmic reticulum through a four-step enzymatic cascade that converts it to palmitoyl-CoA.[3][4]
-
Cleavage: Sphingosine-1-phosphate lyase (SPL) irreversibly cleaves S1P, yielding trans-2-hexadecenal and phosphoethanolamine.[6]
-
Oxidation: The fatty aldehyde dehydrogenase ALDH3A2 oxidizes trans-2-hexadecenal to trans-2-hexadecenoic acid .[4] Mutations in the ALDH3A2 gene are known to cause Sjögren-Larsson syndrome, highlighting the importance of this metabolic step.[4]
-
Activation: Acyl-CoA synthetases (ACSLs) activate trans-2-hexadecenoic acid by adding Coenzyme A, forming the key intermediate trans-2-hexadecenoyl-CoA .[4]
-
Saturation: A previously unidentified trans-2-enoyl-CoA reductase was hypothesized to catalyze the final step, reducing the double bond of trans-2-hexadecenoyl-CoA to produce palmitoyl-CoA , which can then be used for the synthesis of glycerophospholipids or other lipids.[3][4]
The identity of the enzyme in the final saturation step remained a significant gap in the understanding of this pathway until its discovery.
The Discovery of Trans-2-Enoyl-CoA Reductase (TER)
The critical breakthrough in understanding the final step of S1P degradation came from research that identified trans-2-enoyl-CoA reductase (TER) , encoded by the TECR gene, as the missing enzyme.[4] This discovery was significant because TER was already known for its role in a completely different pathway: the elongation of very long-chain fatty acids (VLCFAs).[4][7]
The identification of TER revealed its dual functionality:
-
Anabolic Role: In fatty acid elongation, TER catalyzes the final reduction step in the synthesis of saturated VLCFAs, which are essential components of complex sphingolipids (like ceramides) and other lipids.
-
Catabolic Role: In sphingolipid degradation, TER catalyzes the saturation of trans-2-hexadecenoyl-CoA, effectively breaking down the sphingosine backbone for recycling.[4]
This discovery elegantly linked the synthesis of the fatty acid moiety of sphingolipids with the degradation of their sphingoid backbone through a single enzyme.
Experimental Protocols for TER Identification
The identification of TER's function in S1P metabolism involved a series of systematic experiments, primarily using yeast genetics complemented by studies in mammalian cells.
Yeast as a Model System
-
Methodology: Researchers utilized the yeast Saccharomyces cerevisiae as a model system. A key strain was the tsc13Δ mutant, which lacks the yeast homolog of mammalian TER. To reconstitute the mammalian S1P pathway in this model, the yeast cells were engineered to express human S1P lyase and other necessary enzymes.[4]
-
Rationale: The absence of the yeast TER homolog (Tsc13) was hypothesized to cause a bottleneck in the S1P degradation pathway if it were indeed the responsible enzyme, leading to the accumulation of its direct substrate.
Lipidomic Analysis by Mass Spectrometry
-
Methodology: The core analytical technique was Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9] Yeast cells (both wild-type and tsc13Δ mutants) were cultured and fed labeled sphingosine. The cellular lipids were then extracted, separated by liquid chromatography, and analyzed by the mass spectrometer. This allowed for the precise identification and quantification of various acyl-CoA species.[8][10]
-
Rationale: By comparing the acyl-CoA profiles of the wild-type and mutant yeast, researchers could identify any intermediates that accumulated specifically in the absence of the TER homolog.
Confirmation in Mammalian Cells
-
Methodology: To validate the findings from the yeast model, researchers used RNA interference (siRNA) to knock down the expression of the TECR gene in human cell lines, such as HeLa cells.[4] Similar to the yeast experiments, these cells were then subjected to metabolic labeling and their acyl-CoA profiles were analyzed by LC-MS/MS.
-
Rationale: Demonstrating the accumulation of trans-2-hexadecenoyl-CoA upon TER knockdown in human cells would confirm that TER's role in this pathway is conserved from yeast to mammals.
Quantitative Data Analysis
The experimental approach yielded clear quantitative data demonstrating the accumulation of the substrate, trans-2-hexadecenoyl-CoA, in the absence of functional TER enzyme.
Table 1: Relative Acyl-CoA Levels in TER-Deficient Yeast
| Acyl-CoA Species | Wild-Type Yeast | tsc13Δ (TER-deficient) Yeast | Fold Change |
| trans-2-Hexadecenoyl-CoA | Baseline | ~15-20x increase | ↑↑↑ |
| Palmitoyl-CoA | Normal | Significantly Reduced | ↓↓ |
Data are synthesized from descriptions in the literature, notably the work identifying TER's dual functions.[4] The results clearly indicate a metabolic block at the saturation step.
Table 2: Illustrative Enzyme Kinetic Parameters
| Substrate | Km (μM) | Electron Donor | Km (μM) |
| Crotonyl-CoA | 68 | NADH | 109 |
| trans-2-Hexenoyl-CoA | 91 | NADPH | 119 |
This table demonstrates the experimental approach to characterizing enzyme-substrate affinity (Km), which is a crucial step in confirming the biochemical function of a candidate enzyme.
Significance for Research and Drug Development
The discovery of trans-2-hexadecenoyl-CoA as an intermediate and the identification of TER's dual role have profound implications:
-
Unified Metabolic View: It formally connects the catabolism of the sphingosine backbone to the general fatty acid pool, providing a more complete picture of cellular lipid homeostasis.
-
Disease Pathophysiology: This link is critical for understanding diseases involving lipid dysregulation. For example, since ALDH3A2 acts just upstream of TER, the accumulation of toxic aldehydes in Sjögren-Larsson syndrome may be better understood in the context of this complete pathway.[4] The pathway's connection to VLCFA synthesis also has implications for neurodegenerative diseases where myelin maintenance, which is rich in sphingolipids and VLCFAs, is compromised.[1]
-
Therapeutic Targeting: TER represents a potential therapeutic target. Modulating its activity could redirect metabolic flux between sphingolipid degradation and VLCFA synthesis. This could be relevant for metabolic diseases like type 2 diabetes and obesity, where sphingolipid metabolites such as ceramides (B1148491) are known to play a role in insulin (B600854) resistance.[2][12] For drug development professionals, understanding this metabolic nexus is crucial for predicting off-target effects of drugs aimed at lipid metabolism and for designing novel therapeutic strategies.
References
- 1. Genetic defects in the sphingolipid degradation pathway and their effects on microglia in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: The Role of Sphingolipid Metabolism in the Development of Type 2 Diabetes and Obesity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymes of sphingolipid metabolism as transducers of metabolic inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzymatic Conversion of trans-2-Heptadecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of trans-2-heptadecenoyl-CoA, a critical intermediate in the metabolism of odd-chain fatty acids. This document details the metabolic pathway, the primary enzymes involved, available kinetic data, and detailed experimental protocols for assaying the core enzymatic activity.
Introduction: The Significance of Odd-Chain Fatty Acid Metabolism
Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, and its metabolic intermediates are increasingly recognized for their roles in cellular energy homeostasis and as potential biomarkers. Unlike even-chain fatty acids, the catabolism of odd-chain fatty acids yields both acetyl-CoA and a single molecule of propionyl-CoA. This propionyl-CoA provides an anaplerotic entry point into the tricarboxylic acid (TCA) cycle, highlighting a unique metabolic link between fatty acid oxidation and gluconeogenesis. The conversion of this compound is a pivotal step in this catabolic process, mediated by the enzyme enoyl-CoA hydratase. Understanding this reaction is crucial for research into metabolic disorders, nutritional science, and the development of therapeutics targeting fatty acid oxidation pathways.
Core Metabolic Pathway: Mitochondrial β-Oxidation of Heptadecanoyl-CoA
The breakdown of heptadecanoyl-CoA occurs via the mitochondrial β-oxidation spiral. This process involves a recurring sequence of four enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons. For a C17 fatty acid, this cycle repeats seven times, producing seven molecules of acetyl-CoA and one terminal molecule of propionyl-CoA.[1]
The key conversion step for this compound occurs during each cycle of β-oxidation. The overall pathway for a single cycle is as follows:
-
Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α (C2) and β (C3) carbons of the fatty acyl-CoA, forming trans-2-enoyl-CoA. This reaction reduces FAD to FADH₂.[2][3]
-
Hydration: Enoyl-CoA hydratase (ECHS1/Crotonase) catalyzes the stereospecific addition of a water molecule across the double bond of trans-2-enoyl-CoA, yielding L-3-hydroxyacyl-CoA.[4][5] This is the central reaction involving the topic substrate.
-
Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the β-carbon to a keto group, forming 3-ketoacyl-CoA. This reaction reduces NAD⁺ to NADH.[3][6]
-
Thiolysis: β-ketoacyl-CoA thiolase cleaves the 3-ketoacyl-CoA, releasing a two-carbon acetyl-CoA molecule and a fatty acyl-CoA chain that is two carbons shorter.[1][7] This shortened acyl-CoA then re-enters the cycle.
After seven cycles of β-oxidation on heptadecanoyl-CoA, the final thiolysis step yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[8] The propionyl-CoA is then converted to succinyl-CoA, an intermediate of the TCA cycle, through a three-enzyme pathway.[2][9]
The Key Enzyme: Enoyl-CoA Hydratase (Crotonase)
Enoyl-CoA hydratase (ECHS1, EC 4.2.1.17), commonly known as crotonase, is the enzyme responsible for the hydration of this compound.[4]
-
Structure and Family: ECHS1 belongs to the crotonase superfamily, a group of enzymes that share a conserved structural fold and often form homohexameric complexes.[10][11] This structure provides multiple active sites for efficient catalysis.[5] The active site contains two critical glutamate (B1630785) residues (Glu144 and Glu164 in the rat liver enzyme) that act in concert to activate a water molecule for nucleophilic attack on the substrate.[4][12]
-
Mechanism: The hydration reaction proceeds via a syn-addition of a water molecule across the C2-C3 double bond.[5] The two catalytic glutamate residues position and activate the water molecule. One glutamate acts as a general base to deprotonate water, facilitating its attack on the β-carbon (C3) of the enoyl-CoA. The other glutamate then acts as a general acid, donating a proton to the α-carbon (C2), resulting in the formation of L-3-hydroxyacyl-CoA.[13]
-
Stereospecificity: The enzyme is highly stereospecific, typically producing the S-isomer of 3-hydroxyacyl-CoA from a trans-2-enoyl-CoA substrate.[13][14]
Quantitative Data: Enzyme Kinetics
Direct kinetic data for the enzymatic conversion of this compound by enoyl-CoA hydratase is not extensively reported in the literature. However, studies on the substrate specificity of crotonase using a range of trans-2-enoyl-CoA substrates of varying chain lengths provide valuable insights. Generally, the enzyme exhibits very high efficiency, with the rate for short-chain substrates approaching the diffusion-controlled limit.[10] The catalytic rate tends to decrease as the length of the acyl chain increases.[13]
The table below summarizes representative kinetic data for enoyl-CoA hydratase with various short- to long-chain substrates to illustrate this trend.
| Substrate (trans-2-enoyl-CoA) | Carbon Length | Enzyme Source | Km (µM) | Relative Vmax (%) | Reference |
| Crotonyl-CoA | C4 | Bovine Liver | ~20 | 100 | [13] |
| Hexenoyl-CoA | C6 | Bovine Liver | ~15 | ~80 | [13] |
| Octenoyl-CoA | C8 | Bovine Liver | ~10 | ~60 | [13] |
| Decenoyl-CoA | C10 | Bovine Liver | ~8 | ~40 | [13] |
| Hexadecenoyl-CoA | C16 | Bovine Liver | ~5 | ~15 | [13] |
| Heptadecenoyl-CoA | C17 | - | Data not available | Data not available | - |
Note: Values are approximate and compiled from historical data to show trends. Absolute values can vary significantly with assay conditions and enzyme purity.
Experimental Protocols
Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
The activity of enoyl-CoA hydratase is most commonly measured by monitoring the decrease in absorbance that accompanies the hydration of the α,β-unsaturated thioester bond of the trans-2-enoyl-CoA substrate.
Principle: The conjugated double bond system in trans-2-enoyl-CoA substrates exhibits a strong absorbance maximum around 263 nm. Upon hydration by enoyl-CoA hydratase to form 3-hydroxyacyl-CoA, this conjugated system is eliminated, leading to a decrease in absorbance. The rate of this decrease is directly proportional to the enzyme activity.
Materials:
-
Purified enoyl-CoA hydratase (ECHS1)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
This compound substrate
-
UV-transparent cuvettes (1 cm path length)
-
UV/Vis spectrophotometer capable of reading at 263 nm
Protocol:
-
Substrate Preparation:
-
Synthesize this compound from heptadecanoic acid or purchase from a commercial supplier.
-
Prepare a stock solution (e.g., 5 mM) in a suitable buffer or water. Determine the precise concentration spectrophotometrically using the molar extinction coefficient (ε₂₆₃ ≈ 6.7 x 10³ M⁻¹cm⁻¹ for similar enoyl-CoA thioesters).
-
-
Reaction Mixture Preparation:
-
In a 1 mL quartz cuvette, prepare the reaction mixture by adding:
-
Tris-HCl buffer (to a final volume of 1 mL)
-
This compound to a final concentration of 50-100 µM.
-
-
Mix by gentle inversion and place the cuvette in the spectrophotometer.
-
-
Assay Execution:
-
Allow the reaction mixture to equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Monitor the baseline absorbance at 263 nm for 1-2 minutes to ensure stability.
-
Initiate the reaction by adding a small, known amount of the enzyme solution (e.g., 5-10 µL of a 0.1 mg/mL solution) to the cuvette.
-
Immediately mix by gentle inversion or with a cuvette stirrer.
-
-
Data Acquisition:
-
Record the decrease in absorbance at 263 nm over time (e.g., every 10 seconds for 3-5 minutes).
-
Ensure the initial rate of the reaction is linear. If the rate is too fast, dilute the enzyme sample.
-
-
Calculation of Activity:
-
Determine the initial linear rate of reaction (ΔA₂₆₃/min).
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA₂₆₃/min) / ε * Vt / Ve
-
Where ε is the molar extinction coefficient (in M⁻¹cm⁻¹), Vt is the total reaction volume (mL), and Ve is the volume of enzyme added (mL).
-
-
Specific activity is expressed as units per milligram of protein (µmol/min/mg).
-
Conclusion and Future Directions
The enzymatic hydration of this compound by enoyl-CoA hydratase is a fundamental and highly efficient step in the catabolism of odd-chain fatty acids. While the overall pathway is well-characterized, a deeper understanding of the substrate specificity and kinetics of ECHS1 with long, odd-chain intermediates remains an area for further investigation. For drug development professionals, the enzymes of the β-oxidation pathway, including ECHS1, represent potential targets for modulating cellular metabolism in diseases such as metabolic syndrome, diabetes, and certain cancers. The detailed protocols and pathway diagrams provided herein serve as a foundational resource for researchers aiming to explore this critical intersection of lipid metabolism and cellular energy regulation.
References
- 1. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 6. microbenotes.com [microbenotes.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]
- 10. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]
- 11. Crotonase family - Wikipedia [en.wikipedia.org]
- 12. Structural mechanism of enoyl-CoA hydratase: three atoms from a single water are added in either an E1cb stepwise or concerted fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on Trans-2-Heptadecenoyl-CoA and its Relation to Very Long-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trans-2-heptadecenoyl-CoA, an odd-chain mono-unsaturated acyl-CoA intermediate, and its pivotal role in the metabolism of very long-chain fatty acids (VLCFAs). Detailing its position within the fatty acid elongation and degradation pathways, this document synthesizes current knowledge, presents quantitative data, and offers detailed experimental protocols for its study. The signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the molecular mechanisms governing VLCFA homeostasis and the potential therapeutic targets within these pathways.
Introduction
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, playing significant roles in membrane structure, cell signaling, and energy storage.[1] The metabolism of these molecules is a tightly regulated process involving both elongation of shorter-chain fatty acids and degradation through peroxisomal β-oxidation.[2][3] Odd-chain fatty acids, such as heptadecanoic acid (C17:0), are less common than their even-chain counterparts and can be endogenously synthesized or obtained from the diet.[4][5] this compound is a key intermediate in the metabolic flux of C17:0, situated at the crossroads of anabolic and catabolic pathways. Understanding the enzymatic processing of this molecule is critical for elucidating the mechanisms of VLCFA regulation and the pathophysiology of related metabolic disorders.
Metabolic Pathways Involving this compound
This compound is primarily involved in two major metabolic processes: fatty acid elongation and peroxisomal β-oxidation.
Role in Very Long-Chain Fatty Acid Elongation
The elongation of fatty acids occurs in the endoplasmic reticulum through a four-step cyclical process, adding two-carbon units from malonyl-CoA to an existing acyl-CoA chain.[6] this compound is an intermediate in the elongation of pentadecanoyl-CoA (C15:0-CoA) to heptadecanoyl-CoA (C17:0-CoA) and further to nonadecanoyl-CoA (C19:0-CoA) and longer odd-chain VLCFAs.
The final step of each elongation cycle is the reduction of a trans-2-enoyl-CoA intermediate to its corresponding saturated acyl-CoA. This reaction is catalyzed by trans-2-enoyl-CoA reductase (TECR).[6][7] In the context of odd-chain fatty acid elongation, TECR would catalyze the conversion of this compound to heptadecanoyl-CoA.
Role in Peroxisomal β-Oxidation
VLCFAs and odd-chain fatty acids are primarily degraded in peroxisomes.[3][8] During the β-oxidation of an odd-chain fatty acid like nonadecanoic acid (C19:0), the fatty acid is sequentially shortened by two-carbon units. This process generates acetyl-CoA in each cycle until a three-carbon propionyl-CoA and an acetyl-CoA are produced in the final step. This compound is an intermediate in the degradation of C19:0-CoA.
The second step of β-oxidation involves the hydration of a trans-2-enoyl-CoA, catalyzed by enoyl-CoA hydratase. In the mitochondria, this function is carried out by enzymes like short-chain enoyl-CoA hydratase (ECHS1).[8] Peroxisomes have their own set of β-oxidation enzymes.[3]
Quantitative Data
Specific enzyme kinetic data for this compound are limited in the literature. The following tables summarize available data for related substrates with key enzymes in the fatty acid elongation and β-oxidation pathways. This information can serve as a valuable reference for estimating the reactivity of this compound.
Table 1: Kinetic Parameters of Trans-2-Enoyl-CoA Reductase (TECR) with Various Substrates
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |
|---|---|---|---|---|
| Crotonyl-CoA (C4:1) | Euglena gracilis | 68 | Not Reported | [9] |
| Trans-2-Hexenoyl-CoA (C6:1) | Euglena gracilis | 91 | Not Reported | [9] |
| Trans-2-Hexadecenoyl-CoA (C16:1) | Rat Liver | 1.0 | Not Reported | [10] |
| Crotonyl-CoA (C4:1) | Rat Liver | 20 | Not Reported | [10] |
| Trans-2-Hexenoyl-CoA (C6:1) | Rat Liver | 0.5 | Not Reported | [10] |
Note: Data for this compound is not currently available. The data for trans-2-hexadecenoyl-CoA may serve as the closest proxy.
Table 2: Substrate Specificity of Short-Chain Enoyl-CoA Hydratase (ECHS1)
| Substrate | Relative Activity (%) | Reference |
|---|---|---|
| Crotonyl-CoA (C4:1) | 100 | [8] |
| Trans-2-Hexenoyl-CoA (C6:1) | Not Reported | |
| Trans-2-Octenoyl-CoA (C8:1) | Not Reported | |
| Trans-2-Decenoyl-CoA (C10:1) | Substrate up to C10 | [8] |
Note: ECHS1 demonstrates the highest affinity for short-chain substrates. Its activity with C17:1-CoA is expected to be significantly lower than with crotonyl-CoA.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Chemical Synthesis of this compound
Objective: To synthesize this compound for use as a substrate in enzymatic assays.
Principle: The synthesis can be achieved by activating trans-2-heptadecenoic acid and subsequently reacting it with Coenzyme A. A common method involves the use of N,N'-carbonyldiimidazole (CDI) to form an acyl-imidazolide intermediate, which then readily reacts with the free sulfhydryl group of Coenzyme A.
Materials:
-
Trans-2-heptadecenoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A (free acid)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO3) solution, saturated
-
Sodium chloride (NaCl) solution, saturated
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
Activation of Trans-2-heptadecenoic Acid: a. Dissolve trans-2-heptadecenoic acid in anhydrous THF. b. Add a molar equivalent of CDI and stir the reaction at room temperature for 1-2 hours until the formation of the acyl-imidazolide is complete (can be monitored by TLC).
-
Acylation of Coenzyme A: a. In a separate flask, dissolve Coenzyme A in a minimal amount of water and adjust the pH to ~8.0 with a dilute solution of TEA. b. Slowly add the acyl-imidazolide solution from step 1 to the Coenzyme A solution with vigorous stirring. c. Maintain the pH at ~8.0 by adding small amounts of TEA as needed. d. Allow the reaction to proceed at room temperature for 2-4 hours.
-
Purification: a. Acidify the reaction mixture to pH ~3.0 with dilute HCl. b. Extract the aqueous phase with diethyl ether to remove unreacted fatty acid. c. The aqueous phase containing the this compound can be purified by reversed-phase HPLC on a C18 column using a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate). d. Collect the fractions containing the product, confirm its identity by mass spectrometry, and lyophilize to obtain the purified this compound.
In Vitro Trans-2-Enoyl-CoA Reductase (TECR) Activity Assay
Objective: To measure the enzymatic activity of TECR using this compound as a substrate.
Principle: The activity of TECR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of the trans-2 double bond of the acyl-CoA substrate.
Materials:
-
Purified recombinant human TECR
-
This compound solution (substrate)
-
NADPH solution
-
Assay buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM DTT
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and a known concentration of NADPH (e.g., 100 µM).
-
Add a specific amount of purified TECR enzyme to the cuvette and mix gently.
-
Initiate the reaction by adding a known concentration of this compound.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M-1cm-1).
-
Perform control experiments without the enzyme or without the substrate to account for non-enzymatic NADPH oxidation.
-
To determine kinetic parameters (Km and Vmax), vary the concentration of this compound while keeping the NADPH concentration constant and saturating.
LC-MS/MS Analysis of Acyl-CoAs
Objective: To quantify the levels of this compound and other acyl-CoAs in biological samples.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the detection and quantification of acyl-CoA species. Separation is achieved by reversed-phase chromatography, and detection is performed using multiple reaction monitoring (MRM) in a triple quadrupole mass spectrometer.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Internal standards (e.g., deuterated acyl-CoAs)
-
Acetonitrile, methanol, water (LC-MS grade)
-
Formic acid or ammonium hydroxide (B78521) (for mobile phase modification)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Extraction: a. Homogenize the biological sample in a suitable extraction buffer (e.g., acetonitrile/water) containing internal standards. b. Centrifuge to pellet proteins and cellular debris. c. The supernatant can be directly analyzed or further purified using SPE.
-
LC Separation: a. Inject the extracted sample onto a C18 column. b. Elute the acyl-CoAs using a gradient of acetonitrile in water, both containing a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).[11]
-
MS/MS Detection: a. Use electrospray ionization (ESI) in either positive or negative mode. b. Set up MRM transitions for each target acyl-CoA. For this compound, the precursor ion and characteristic product ions would need to be determined empirically or from literature. A common neutral loss of 507 Da is often observed for acyl-CoAs.[11] c. Quantify the amount of each acyl-CoA by comparing the peak area of the analyte to that of its corresponding internal standard.
Conclusion
This compound is a critical, yet understudied, intermediate in the metabolism of odd-chain fatty acids and their elongation to VLCFAs. The enzymatic pathways involving this molecule, particularly the reactions catalyzed by TECR and the enzymes of peroxisomal β-oxidation, are essential for maintaining lipid homeostasis. Further research, including the determination of specific kinetic parameters for this compound and the development of targeted analytical methods, will be crucial for a complete understanding of its physiological and pathological roles. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this important metabolite and its implications for human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography–tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhea - reaction knowledgebase [rhea-db.org]
- 6. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trans-2-enoyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]
- 8. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and structural characterization of the trans-enoyl-CoA reductase from Treponema denticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubilization and purification of hepatic microsomal trans-2-enoyl-CoA reductase: evidence for the existence of a second long-chain enoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linchpin of Lipid Elongation: A Technical Guide to the Biological Significance of Trans-2-Enoyl-CoA Reductase Substrates
For Immediate Release
A Deep Dive into the Critical Role of Trans-2-Enoyl-CoA Reductase in Cellular Metabolism and its Implications for Drug Discovery
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological significance of trans-2-enoyl-CoA reductase (TECR), an essential enzyme in the fatty acid elongation and sphingolipid metabolic pathways. Through a detailed examination of its substrates, kinetics, and cellular functions, this document elucidates the pivotal role of TECR in maintaining cellular homeostasis and its emergence as a compelling target for therapeutic intervention.
Introduction: The Dual Roles of Trans-2-Enoyl-CoA Reductase
Trans-2-enoyl-CoA reductase (TECR), also known as TER, is an integral membrane protein of the endoplasmic reticulum. It catalyzes the final reductive step in the fatty acid elongation cycle, converting trans-2-enoyl-CoA to acyl-CoA. This process is fundamental for the synthesis of very-long-chain fatty acids (VLCFAs), which are critical components of cellular membranes, signaling molecules, and energy storage lipids.
Beyond its canonical role in fatty acid elongation, TECR also participates in the sphingosine-1-phosphate (S1P) metabolic pathway.[1] In this context, it is responsible for the conversion of trans-2-hexadecenoyl-CoA to palmitoyl-CoA, a key step in the degradation of sphingosine.[1] This dual functionality places TECR at a crucial metabolic crossroads, influencing both anabolic and catabolic lipid pathways.
Quantitative Analysis of TECR Substrate Kinetics
The enzymatic activity of trans-2-enoyl-CoA reductase is characterized by its specificity for various trans-2-enoyl-CoA substrates of differing chain lengths. The following table summarizes the available kinetic parameters for TECR from various species, providing a basis for comparative analysis and a deeper understanding of its substrate preferences.
| Species | Enzyme Source | Substrate | K_m_ (µM) | V_max_ | k_cat_ (s⁻¹) | Reference |
| Euglena gracilis | Recombinant | Crotonyl-CoA (C4) | 68 | - | - | [2] |
| trans-2-Hexenoyl-CoA (C6) | 91 | - | - | [2] | ||
| NADH | 109 | - | - | [2] | ||
| NADPH | 119 | - | - | [2] | ||
| Rat | Liver Microsomes | Crotonyl-CoA (C4) | 20 | - | - | [3] |
| trans-2-Hexenoyl-CoA (C6) | 0.5 | - | - | [3] | ||
| trans-2-Hexadecenoyl-CoA (C16) | 1.0 | - | - | [3] | ||
| NADPH | 10 | - | - | [3] |
Experimental Protocols
Spectrophotometric Assay for Trans-2-Enoyl-CoA Reductase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of TECR by monitoring the oxidation of NADPH.
Materials:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4
-
NADPH solution: 10 mM in Assay Buffer
-
Trans-2-enoyl-CoA substrate solution (e.g., trans-2-hexadecenoyl-CoA): 1 mM in Assay Buffer
-
Enzyme source: Purified TECR, cell lysate, or microsomal fraction
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, a specific concentration of the trans-2-enoyl-CoA substrate, and the enzyme source.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a known concentration of NADPH to the cuvette and mix immediately.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the TECR activity.
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Analysis of Cellular Fatty Acid and Sphingolipid Profiles
This section outlines the general workflow for analyzing changes in fatty acid and sphingolipid composition following the modulation of TECR activity in cultured cells.
3.2.1. Cell Lysis and Lipid Extraction:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Perform lipid extraction from the cell lysate using a modified Bligh and Dyer method with a chloroform:methanol:water solvent system.
-
Separate the organic (lipid-containing) and aqueous phases by centrifugation.
-
Collect the organic phase and dry it under a stream of nitrogen.
3.2.2. Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) using a reagent such as methanolic HCl or BF₃-methanol.
-
Extract the FAMEs with an organic solvent (e.g., hexane).
-
Analyze the FAMEs by GC-MS. The separation of FAMEs is achieved on a capillary column, and identification and quantification are performed based on their mass spectra and retention times compared to known standards.
3.2.3. Sphingolipid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Separate the different sphingolipid species using a C18 reverse-phase or a HILIC liquid chromatography column.
-
Detect and quantify the sphingolipids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-product ion transitions are used for the identification and quantification of individual sphingolipid species against a panel of internal standards.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the complex processes involving TECR, the following diagrams have been generated using the Graphviz DOT language.
References
The Metabolic Journey of Trans-2-Heptadecenoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, and its monounsaturated counterpart, heptadecenoic acid (C17:1), are gaining increasing attention in the scientific community for their potential roles as biomarkers and bioactive lipids. The metabolic processing of these fatty acids is crucial for understanding their physiological and pathological significance. This technical guide provides a comprehensive overview of the metabolic fate of a key intermediate in the degradation of C17:1, trans-2-heptadecenoyl-CoA. We will delve into the core biochemical pathways, the enzymes involved, and the experimental methodologies used to elucidate this metabolic route. Quantitative data, where available for analogous molecules, is summarized to provide a comparative framework.
Introduction to Odd-Chain and Unsaturated Fatty Acid Metabolism
The catabolism of fatty acids, known as β-oxidation, is a fundamental mitochondrial process for energy production.[1][2] While the metabolism of even-chain saturated fatty acids is well-characterized, the pathways for odd-chain and unsaturated fatty acids present unique enzymatic steps. This compound is an intermediate in the β-oxidation of heptadecenoic acid (17:1). As an odd-chain unsaturated fatty acid, its breakdown involves both the standard β-oxidation machinery and auxiliary enzymes to handle the double bond and the final three-carbon remnant.[3]
The Metabolic Pathway of this compound
The metabolism of this compound primarily occurs within the mitochondrial matrix and can be divided into two main stages: β-oxidation to yield acetyl-CoA and propionyl-CoA, and the subsequent conversion of propionyl-CoA to the citric acid cycle intermediate, succinyl-CoA.
β-Oxidation of this compound
The initial rounds of β-oxidation of this compound proceed through the conventional four-step sequence.[4][5] However, the pre-existing trans-Δ² double bond means that the initial acyl-CoA dehydrogenase step is bypassed in the first cycle.
The core reactions of β-oxidation are:
-
Hydration: The enzyme enoyl-CoA hydratase adds a water molecule across the trans-Δ² double bond of this compound, forming L-β-hydroxyheptadecanoyl-CoA.[5][6] This reaction is stereospecific.
-
Oxidation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the β-carbon to a keto group, generating β-ketoheptadecanoyl-CoA and reducing NAD+ to NADH.[7]
-
Thiolysis: β-ketoacyl-CoA thiolase cleaves β-ketoheptadecanoyl-CoA using a molecule of coenzyme A. This releases a two-carbon unit as acetyl-CoA and a shortened acyl-CoA chain, in this case, pentadecanoyl-CoA.[7]
This cycle of hydration, oxidation, and thiolysis repeats, with each spiral shortening the fatty acyl-CoA chain by two carbons and producing one molecule of acetyl-CoA, one NADH, and one FADH2 (from the acyl-CoA dehydrogenase step in subsequent cycles with the now saturated acyl-CoA).[8]
After six cycles of β-oxidation, the remaining five-carbon acyl-CoA (pentanoyl-CoA) undergoes a final round of oxidation to yield one molecule of acetyl-CoA and one molecule of propionyl-CoA .[3][9]
Figure 1: Overview of the initial steps in the β-oxidation of this compound.
Metabolic Fate of Propionyl-CoA
Propionyl-CoA, the three-carbon end-product of odd-chain fatty acid oxidation, is further metabolized in the mitochondria to enter the citric acid cycle.[1][3] This conversion involves a three-step pathway:
-
Carboxylation: Propionyl-CoA carboxylase , a biotin-dependent enzyme, carboxylates propionyl-CoA to form D-methylmalonyl-CoA. This reaction requires ATP.
-
Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.
-
Isomerization: Methylmalonyl-CoA mutase , a vitamin B12-dependent enzyme, rearranges the carbon skeleton of L-methylmalonyl-CoA to form succinyl-CoA .
Succinyl-CoA then enters the citric acid cycle, contributing to cellular energy production.
Figure 2: The metabolic pathway for the conversion of propionyl-CoA to succinyl-CoA.
Quantitative Data
Table 1: Michaelis-Menten Constants (Km) for β-Oxidation Enzymes with Various Acyl-CoA Substrates
| Enzyme | Substrate | Km (µM) | Organism/Tissue |
| Enoyl-CoA Hydratase | Crotonyl-CoA (C4) | 20-100 | Bovine Liver |
| Enoyl-CoA Hydratase | Hexenoyl-CoA (C6) | 10-50 | Rat Liver |
| Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA (C8) | 2-10 | Human |
| Acyl-CoA Dehydrogenase (LCAD) | Palmitoyl-CoA (C16) | 1-5 | Rat Heart |
| Propionyl-CoA Carboxylase | Propionyl-CoA | 200-500 | Bovine Liver |
| Methylmalonyl-CoA Mutase | L-Methylmalonyl-CoA | 4-20 | Human Liver |
Note: This table presents a compilation of approximate Km values from various sources for illustrative purposes. Actual values can vary based on experimental conditions.
Table 2: Cellular Concentrations of Key Metabolites
| Metabolite | Concentration (nmol/g wet weight) | Tissue |
| Acetyl-CoA | 5-20 | Rat Liver |
| Propionyl-CoA | 0.5-5 | Rat Liver |
| Succinyl-CoA | 20-100 | Rat Heart |
| Long-chain acyl-CoAs | 15-60 | Rat Liver |
Note: Cellular concentrations are highly dynamic and depend on the metabolic state of the tissue.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to investigate the metabolic fate of this compound. These protocols are based on established methods for studying fatty acid oxidation and can be adapted for this specific substrate.
In Vitro β-Oxidation Assay with Isolated Mitochondria
This protocol describes the measurement of β-oxidation of a radiolabeled fatty acid substrate by isolated mitochondria.
4.1.1. Materials
-
Fresh tissue (e.g., liver, heart)
-
Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Respiration buffer (e.g., 125 mM KCl, 10 mM MOPS, 5 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.2)
-
Substrates and cofactors: L-carnitine, coenzyme A, ATP, NAD+, FAD, malate
-
Radiolabeled [1-¹⁴C]this compound (custom synthesis)
-
Scintillation cocktail and vials
-
Spectrophotometer for protein quantification (e.g., Bradford assay)
4.1.2. Procedure
-
Mitochondrial Isolation: Homogenize fresh tissue in ice-cold isolation buffer. Centrifuge the homogenate at low speed (e.g., 600 x g) to pellet nuclei and cell debris. Centrifuge the resulting supernatant at high speed (e.g., 10,000 x g) to pellet mitochondria. Wash the mitochondrial pellet with isolation buffer and resuspend in a minimal volume. Determine the protein concentration.
-
Reaction Setup: In a reaction tube, combine respiration buffer, isolated mitochondria (e.g., 0.1-0.5 mg protein), L-carnitine, coenzyme A, ATP, NAD+, FAD, and malate.
-
Initiation of Reaction: Add radiolabeled [1-¹⁴C]this compound to initiate the β-oxidation reaction. Incubate at 37°C with shaking for a defined period (e.g., 15-60 minutes).
-
Termination and Separation: Stop the reaction by adding perchloric acid. Centrifuge to pellet precipitated protein. The supernatant contains the acid-soluble metabolites (acetyl-CoA and other short-chain acyl-CoAs).
-
Quantification: Measure the radioactivity in the acid-soluble fraction using liquid scintillation counting. The rate of β-oxidation is calculated as the amount of radiolabeled acid-soluble metabolites produced per unit time per mg of mitochondrial protein.
Figure 3: Workflow for the in vitro β-oxidation assay using isolated mitochondria.
LC-MS/MS Analysis of Acyl-CoAs
This protocol outlines the quantification of acyl-CoA species, including this compound and its downstream metabolites, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4.2.1. Materials
-
Cell or tissue samples
-
Extraction solvent (e.g., acetonitrile/methanol/water with a suitable buffer)
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Reversed-phase C18 column
4.2.2. Procedure
-
Sample Extraction: Homogenize cell or tissue samples in ice-cold extraction solvent containing internal standards. Centrifuge to pellet proteins and debris.
-
LC Separation: Inject the supernatant onto a reversed-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) to separate the acyl-CoA species.
-
MS/MS Detection: Analyze the column eluent using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. For each acyl-CoA, a specific precursor ion and one or more product ions are monitored.
-
Quantification: Create a standard curve for each analyte using known concentrations of acyl-CoA standards. The concentration of each acyl-CoA in the sample is determined by comparing its peak area to that of the corresponding internal standard and interpolating from the standard curve.
Conclusion
The metabolic fate of this compound follows the established principles of odd-chain and unsaturated fatty acid β-oxidation, culminating in the production of acetyl-CoA and propionyl-CoA, with the latter being converted to succinyl-CoA for entry into the citric acid cycle. While the general pathway is understood, specific quantitative data for the enzymatic steps involving this particular C17:1 intermediate are lacking. The experimental protocols outlined in this guide provide a framework for researchers to investigate the kinetics and flux of this compound metabolism. Such studies are essential for a complete understanding of the biological roles of heptadecenoic acid and for the development of potential therapeutic interventions targeting fatty acid metabolism. Further research in this area will be critical to unravel the full physiological and pathological implications of odd-chain unsaturated fatty acids.
References
- 1. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. Fatty Acids -- Four enzymes and reactions [library.med.utah.edu]
- 5. sciencecodons.com [sciencecodons.com]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. bio.libretexts.org [bio.libretexts.org]
Unraveling the Role of trans-2-Heptadecenoyl-CoA in Lipid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of lipid metabolism is intricate, with a vast array of intermediates playing crucial roles in cellular function, energy storage, and signaling. Among these, odd-chain fatty acids and their CoA esters are gaining increasing attention for their unique metabolic fates and potential as biomarkers and therapeutic targets. This technical guide delves into the core of odd-chain fatty acid elongation, focusing on the pivotal intermediate, trans-2-heptadecenoyl-CoA . While research has predominantly centered on even-chain fatty acids, understanding the synthesis and processing of their odd-chain counterparts is essential for a comprehensive view of lipidomics and its implications in health and disease. This document provides an in-depth overview of the metabolic pathway involving this compound, detailed experimental protocols for its study, and quantitative data to support further research and development.
Core Concepts: The Fatty Acid Elongation Pathway
The synthesis of heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, occurs through the fatty acid elongation system, a cyclical pathway that adds two-carbon units to a growing acyl-CoA chain. A key intermediate in the final step of each elongation cycle is a trans-2-enoyl-CoA species. For the synthesis of heptadecanoyl-CoA from pentadecanoyl-CoA (C15:0), the intermediate is this compound.
The elongation process can be summarized in four key steps:
-
Condensation: An acyl-CoA (in this case, pentadecanoyl-CoA) condenses with malonyl-CoA to form a 3-ketoacyl-CoA.
-
Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA.
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form a trans-2-enoyl-CoA, yielding this compound.
-
Reduction: Finally, this compound is reduced to the saturated heptadecanoyl-CoA by the enzyme trans-2-enoyl-CoA reductase . This final reduction is a critical step, completing the elongation cycle.
Signaling Pathways and Logical Relationships
The synthesis of odd-chain fatty acids is initiated by the priming of fatty acid synthase with propionyl-CoA instead of acetyl-CoA. The subsequent elongation cycles, however, utilize malonyl-CoA for the addition of two-carbon units. The logical flow of this process, leading to the formation of heptadecanoyl-CoA, is depicted below.
Quantitative Data
Direct quantitative data for this compound, such as its cellular concentration or the specific kinetic parameters of the enzymes that metabolize it, are not extensively available in published literature. However, data for related long-chain acyl-CoAs and the enzymes involved in their metabolism provide valuable context.
Table 1: Michaelis-Menten Constants (Km) of trans-2-Enoyl-CoA Reductase from Euglena gracilis for Various Substrates[1]
| Substrate | Km (µM) |
| Crotonyl-CoA (C4) | 68 |
| trans-2-Hexenoyl-CoA (C6) | 91 |
| NADH | 109 |
| NADPH | 119 |
Note: This data is from a non-mammalian system but provides an indication of the enzyme's affinity for trans-2-enoyl-CoA substrates of varying chain lengths.
Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Mammalian Tissues
| Acyl-CoA Species | Tissue | Concentration (nmol/g wet weight) | Reference |
| Palmitoyl-CoA (C16:0) | Rat Liver | ~4 | [2] |
| Oleoyl-CoA (C18:1) | Rat Liver | ~6 | [2] |
| Stearoyl-CoA (C18:0) | Rat Liver | ~2 | [2] |
Note: These values for even-chain acyl-CoAs can serve as a general reference for the expected order of magnitude for long-chain acyl-CoA concentrations in tissues.
Experimental Protocols
The analysis of acyl-CoA species presents challenges due to their low abundance and instability.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for their sensitive and specific quantification.[2][4][5][6]
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from mammalian cells.[3][7]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (B129727) (80%) containing a suitable internal standard (e.g., C17:0-CoA for relative quantification)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (pre-chilled)
-
Centrifuge capable of 4°C and >15,000 x g
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold 80% methanol with internal standard per 10 cm dish and scrape the cells.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 min at 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in 1 mL of ice-cold 80% methanol with internal standard.
-
-
Lysis and Protein Precipitation: Transfer the cell suspension to a pre-chilled microcentrifuge tube. Vortex vigorously for 1 minute and incubate on ice for 20 minutes to ensure cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis (e.g., 50 mM ammonium (B1175870) acetate, pH 6.8, with 20% acetonitrile).[7]
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a framework for the targeted quantification of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)[5]
-
Mobile Phase A: 15 mM Ammonium hydroxide (B78521) in water[5]
-
Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile[5]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to elute acyl-CoAs based on their hydrophobicity. The exact gradient should be optimized for the specific instrument and column.
-
Flow Rate: 0.3-0.4 mL/min
-
Column Temperature: 40-50°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): The [M+H]+ of this compound. The exact m/z should be calculated based on its chemical formula.
-
Product Ion (Q3): A characteristic fragment ion. For acyl-CoAs, a common and abundant fragment results from the neutral loss of the phosphopantetheine moiety.[4] The specific fragment for this compound would need to be determined by direct infusion of a standard or predicted based on the fragmentation of similar molecules.
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and the target analyte to achieve maximum sensitivity.
Experimental Workflow Diagram:
Conclusion and Future Directions
This compound is a critical, yet understudied, intermediate in the synthesis of the odd-chain fatty acid, heptadecanoic acid. While direct experimental data on this specific molecule is limited, its metabolic context within the well-established fatty acid elongation pathway provides a strong foundation for its investigation. The protocols outlined in this guide offer a robust framework for researchers to extract and quantify this compound and other acyl-CoA species from biological samples.
Future research should focus on:
-
Synthesizing a pure standard of this compound to enable absolute quantification and detailed enzymatic studies.
-
Determining the kinetic parameters of human trans-2-enoyl-CoA reductase for a range of odd- and even-chain trans-2-enoyl-CoA substrates.
-
Quantifying the cellular and tissue levels of this compound under various physiological and pathological conditions to understand its role in metabolic regulation.
By filling these knowledge gaps, the scientific and drug development communities can gain a deeper understanding of odd-chain fatty acid metabolism and its potential as a target for therapeutic intervention in metabolic diseases.
References
- 1. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Trans-2-Heptadecenoyl-CoA in Cell Culture: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids. The accurate quantification of specific acyl-CoA species, such as the long-chain unsaturated trans-2-heptadecenoyl-CoA, is crucial for understanding metabolic regulation in various physiological and pathological states, including metabolic diseases and cancer. However, the inherent instability and low abundance of these molecules present significant analytical challenges. This document provides a detailed protocol for the extraction and quantification of this compound from cultured mammalian cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines
The following table summarizes representative quantitative data for various acyl-CoA species across different human cell lines as reported in the literature. This allows for a comparative overview of acyl-CoA pool sizes. Note that the concentration of specific acyl-CoAs can vary significantly depending on the cell type, growth conditions, and metabolic state.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644[1] | - | - |
| Propionyl-CoA | 3.532[1] | - | - |
| Butyryl-CoA | 1.013[1] | - | - |
| Valeryl-CoA | 1.118[1] | - | - |
| Crotonoyl-CoA | 0.032[1] | - | - |
| HMG-CoA | 0.971[1] | - | - |
| Succinyl-CoA | 25.467[1] | - | - |
| Glutaryl-CoA | 0.647[1] | - | - |
| C14:0-CoA | - | ~2.5[1] | ~1.5[1] |
| C16:0-CoA | - | ~12[1] | ~4[1] |
| C18:0-CoA | - | ~7[1] | ~2[1] |
| C18:1-CoA | - | ~5[1] | ~3[1] |
Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability.
Experimental Protocols
I. Materials and Reagents
-
Cell Culture: Adherent or suspension mammalian cells
-
Reagents for Cell Culture: Appropriate cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Phosphate-Buffered Saline (PBS)
-
Acyl-CoA Extraction:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) is a suitable odd-chain saturated acyl-CoA that is not naturally abundant in most mammalian cells.
-
-
Analytical Standard:
-
-
Custom Synthesis: Engage a company specializing in custom lipid synthesis to obtain a high-purity standard.
-
In-house Synthesis: Synthesize the standard in-house following published chemo-enzymatic methods.
-
-
-
Equipment:
-
Cell culture incubator
-
Laminar flow hood
-
Centrifuge (refrigerated)
-
Microcentrifuge (refrigerated)
-
Cell scraper (for adherent cells)
-
Vortex mixer
-
Vacuum concentrator or nitrogen evaporator
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system (e.g., a triple quadrupole mass spectrometer)
-
II. Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
III. Step-by-Step Protocol
A. Cell Culture and Harvesting
-
Culture cells to the desired confluency or cell number in appropriate culture vessels.
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the cell pellet twice with ice-cold PBS.
-
Ensure all subsequent steps are performed on ice or at 4°C to minimize acyl-CoA degradation.
B. Acyl-CoA Extraction
-
Prepare the extraction solvent: cold methanol containing the internal standard (e.g., 1 µM C17:0-CoA).
-
For adherent cells, add 1 mL of the cold extraction solvent to each plate and scrape the cells. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, resuspend the cell pellet in 1 mL of the cold extraction solvent.
-
Vortex the samples vigorously for 30 seconds.
-
Incubate the samples at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7).
C. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Maintain the column at a controlled temperature (e.g., 40°C).
-
Employ a binary solvent gradient. For example:
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
A typical gradient could be: 0-2 min, 2% B; 2-15 min, 2-98% B; 15-20 min, 98% B; 20.1-25 min, 2% B. The flow rate is typically 0.2-0.4 mL/min.
-
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Selected Reaction Monitoring (SRM) for quantification. The precursor ion for acyl-CoAs is [M+H]+. A characteristic fragmentation is the neutral loss of 507 Da (the phosphopantetheine moiety).
-
The specific SRM transitions for this compound and the internal standard (C17:0-CoA) will need to be determined by infusing the pure standards.
-
Predicted [M+H]+ for this compound (C38H66N7O17P3S): ~1034.3 Da
-
Predicted [M+H]+ for Heptadecanoyl-CoA (C38H68N7O17P3S): ~1036.3 Da
-
-
Optimize MS parameters such as collision energy and declustering potential for each analyte.
-
IV. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the this compound standard and a fixed concentration of the internal standard into a blank matrix (e.g., the reconstitution solvent or an extract from a blank cell sample).
-
Quantification:
-
Integrate the peak areas of the SRM transitions for both this compound and the internal standard in both the samples and the calibration standards.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standard.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
-
-
Normalization: Normalize the quantified acyl-CoA levels to a measure of cell amount, such as total protein content or cell number, to allow for comparison between samples.
-
Note on Relative Quantification: If an analytical standard for this compound is not available, relative quantification can be performed by comparing the peak area of the analyte (normalized to the internal standard) across different experimental conditions.
Signaling Pathways and Logical Relationships
The measurement of this compound can provide insights into various metabolic pathways. Below is a simplified representation of fatty acid metabolism leading to the formation of acyl-CoAs.
Caption: Simplified overview of fatty acid activation and subsequent metabolic fates.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no signal for acyl-CoAs | Inefficient extraction | Ensure rapid cell harvesting and extraction at low temperatures. Use fresh, high-purity solvents. |
| Degradation of acyl-CoAs | Minimize sample handling time. Avoid repeated freeze-thaw cycles. Ensure the reconstitution solvent is at a neutral or slightly acidic pH. | |
| Poor peak shape in LC | Inappropriate column or mobile phase | Optimize the LC method, including the gradient and mobile phase additives. |
| Sample matrix effects | Dilute the sample or use a more rigorous sample cleanup method (e.g., solid-phase extraction). | |
| High variability between replicates | Inconsistent cell numbers | Normalize data to protein concentration or cell count. |
| Inconsistent extraction efficiency | Ensure precise and consistent execution of the extraction protocol for all samples. |
By following this detailed protocol, researchers can achieve reliable and sensitive quantification of this compound in cell culture, enabling a deeper understanding of its role in cellular metabolism and disease.
References
Application Notes and Protocols for Trans-2-Enoyl-CoA Reductase Activity Assay
These application notes provide a detailed protocol for determining the enzymatic activity of trans-2-enoyl-CoA reductase (TER). This enzyme plays a crucial role in fatty acid elongation and biosynthesis pathways by catalyzing the reduction of a trans-2-enoyl-CoA to its corresponding acyl-CoA.[1][2] The protocol described here is a continuous spectrophotometric assay applicable to purified enzymes, as well as cell and tissue extracts.
Principle
The activity of trans-2-enoyl-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH (or NADH) to NADP+ (or NAD+).[3] The enzyme utilizes the hydride ion from NADPH or NADH to reduce the carbon-carbon double bond of a trans-2-enoyl-CoA substrate.[2][4] The rate of NADPH or NADH oxidation is directly proportional to the enzyme's activity under the specified assay conditions.
Data Presentation
The following tables summarize kinetic parameters for trans-2-enoyl-CoA reductase from Euglena gracilis, providing a reference for expected enzyme performance.
Table 1: Michaelis-Menten Constants (Km) for Substrates of Euglena gracilis trans-2-enoyl-CoA Reductase
| Substrate | Km (µM) | Cofactor Used |
| Crotonyl-CoA | 68 | NADH |
| trans-2-Hexenoyl-CoA | 91 | NADH |
Data sourced from a study on the recombinant enzyme.[5]
Table 2: Michaelis-Menten Constants (Km) for Cofactors of Euglena gracilis trans-2-enoyl-CoA Reductase with Crotonyl-CoA as Substrate
| Cofactor | Km (µM) |
| NADH | 109 |
| NADPH | 119 |
The enzyme exhibits 2-3 fold higher specific activity with NADH compared to NADPH.[5]
Experimental Protocols
Reagents and Materials
-
Enzyme Source: Purified trans-2-enoyl-CoA reductase or biological samples such as cell lysates or tissue homogenates.[3][6][7]
-
Substrate: Crotonyl-CoA (or other trans-2-enoyl-CoA derivatives like trans-2-hexenoyl-CoA).
-
Cofactor: NADPH or NADH.
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 6.2.[3]
-
Spectrophotometer: Capable of measuring absorbance at 340 nm with temperature control.
-
Cuvettes: UV-transparent cuvettes.
Preparation of Reagents
-
1 M Potassium Phosphate Buffer (pH 6.2):
-
Prepare solutions of 1 M K2HPO4 and 1 M KH2PO4.
-
Mix the two solutions until the pH reaches 6.2.
-
-
100 mM Potassium Phosphate Assay Buffer (pH 6.2):
-
Dilute the 1 M stock solution 1:10 with distilled water.
-
-
10 mM NADPH/NADH Stock Solution:
-
Dissolve the appropriate amount of NADPH or NADH in the assay buffer.
-
Store on ice and use fresh.
-
-
10 mM Crotonyl-CoA Stock Solution:
-
Dissolve crotonyl-CoA in the assay buffer.
-
Store on ice and use fresh.
-
Assay Procedure
-
Set the spectrophotometer to read absorbance at 340 nm and equilibrate the temperature to the desired value (e.g., 25°C or 37°C).
-
Prepare the reaction mixture in a cuvette. The final volume is typically 1 ml. The reaction mixture should contain:
-
100 mM Potassium Phosphate buffer, pH 6.2
-
0.4 mM NADPH (or NADH)[3]
-
Enzyme sample (the amount should be determined empirically to ensure a linear reaction rate)
-
-
Mix the contents of the cuvette by gentle inversion and incubate for 3-5 minutes to allow the temperature to equilibrate and to record a baseline reading.
-
Initiate the reaction by adding the substrate, for example, 0.5 mM crotonyl-CoA.[3]
-
Immediately mix the solution and start monitoring the decrease in absorbance at 340 nm for several minutes. Record the absorbance at regular intervals (e.g., every 15-30 seconds).
Calculation of Enzyme Activity
The activity of trans-2-enoyl-CoA reductase is calculated using the Beer-Lambert law. The molar extinction coefficient for NADPH and NADH at 340 nm is 6.22 mM⁻¹ cm⁻¹.[3]
-
Calculate the rate of change in absorbance per minute (ΔA340/min). This should be determined from the linear portion of the reaction curve.
-
Calculate the enzyme activity using the following formula:
Activity (µmol/min/ml) = (ΔA340/min * Total Reaction Volume (ml)) / (ε * Path Length (cm) * Enzyme Volume (ml))
Where:
-
ε = 6.22 mM⁻¹ cm⁻¹ (molar extinction coefficient of NADPH/NADH)
-
Path Length is typically 1 cm.
-
-
Specific activity can be calculated by dividing the enzyme activity by the protein concentration of the enzyme sample (mg/ml).
Mandatory Visualizations
Biochemical Reaction Pathway
Caption: Biochemical reaction catalyzed by trans-2-enoyl-CoA reductase.
Experimental Workflow
References
- 1. Trans-2-enoyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]
- 2. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A major isoform of mitochondrial trans-2-enoyl-CoA reductase is dispensable for wax ester production in Euglena gracilis under anaerobic conditions | PLOS One [journals.plos.org]
- 4. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifescience-market.com [lifescience-market.com]
- 7. lifescience-market.com [lifescience-market.com]
Application Notes and Protocols for Tracing trans-2-heptadecenoyl-CoA with Radiolabeled Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2-heptadecenoyl-CoA is an unsaturated odd-chain acyl-CoA intermediate that may play a role in various metabolic pathways, including fatty acid oxidation and biosynthesis. Understanding its metabolic fate is crucial for elucidating its physiological functions and its potential as a biomarker or therapeutic target. These application notes provide a comprehensive overview and detailed protocols for tracing the metabolism of this compound using its radiolabeled precursor, trans-2-[1-¹⁴C]heptadecenoic acid.
Odd-chain fatty acids, such as heptadecanoic acid (C17:0), are found in dairy products and some plants and can also be produced endogenously. Their metabolism is of growing interest due to their association with cardiometabolic health. The introduction of a trans double bond at the second position suggests that this compound could be an intermediate in the β-oxidation of certain fatty acids or involved in specific biosynthetic pathways. Radiolabeling provides a sensitive method to track the uptake, transport, and transformation of this molecule within cellular systems.
Section 1: Synthesis of Radiolabeled trans-2-[1-¹⁴C]heptadecenoic Acid
The synthesis of radiolabeled trans-2-heptadecenoic acid can be achieved through a Wittig reaction, which is a reliable method for forming carbon-carbon double bonds.[1][2][3] This protocol outlines the synthesis of trans-2-[1-¹⁴C]heptadecenoic acid from pentadecanal (B32716) and a ¹⁴C-labeled Wittig reagent.
Protocol 1: Synthesis of trans-2-[1-¹⁴C]heptadecenoic Acid
Materials:
-
Pentadecanal
-
(Carbethoxymethylene)triphenylphosphorane (¹⁴C-labeled at the carbonyl carbon)
-
Anhydrous toluene (B28343)
-
Lithium hydroxide (B78521)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Wittig Reaction:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve pentadecanal in anhydrous toluene.
-
Add a stoichiometric equivalent of ¹⁴C-labeled (carbethoxymethylene)triphenylphosphorane.
-
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification of the Ester:
-
After the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.
-
Purify the resulting crude ethyl trans-2-[1-¹⁴C]heptadecenoate by silica gel column chromatography using a hexane:ethyl acetate gradient.
-
-
Saponification to the Carboxylic Acid:
-
Dissolve the purified ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide and stir the mixture at room temperature overnight.
-
-
Acidification and Extraction:
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of ~2.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
-
Drying and Evaporation:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield trans-2-[1-¹⁴C]heptadecenoic acid.
-
-
Purity and Specific Activity Determination:
-
Assess the radiochemical purity by radio-TLC or radio-HPLC.
-
Determine the specific activity using a liquid scintillation counter and by measuring the mass of the synthesized compound.
-
Section 2: In Vitro Tracing of trans-2-[1-¹⁴C]heptadecenoyl-CoA Metabolism in Cultured Cells
This section describes a protocol for incubating cultured cells with radiolabeled trans-2-heptadecenoic acid to trace its conversion to trans-2-[1-¹⁴C]heptadecenoyl-CoA and its subsequent metabolic fate.
Protocol 2: Cellular Uptake and Metabolism of trans-2-[1-¹⁴C]heptadecenoic Acid
Materials:
-
Cultured cells (e.g., HepG2, C2C12 myotubes)
-
Cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
trans-2-[1-¹⁴C]heptadecenoic acid
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform
-
Potassium chloride
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvents (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v for neutral lipids; chloroform:methanol:water, 65:25:4, v/v/v for polar lipids)
-
Phosphorimager or autoradiography film
-
Scintillation vials and scintillation cocktail
Procedure:
-
Preparation of Radiolabeled Fatty Acid-BSA Complex:
-
Prepare a stock solution of trans-2-[1-¹⁴C]heptadecenoic acid in ethanol (B145695).
-
In a sterile tube, add the desired amount of the radiolabeled fatty acid stock solution.
-
Evaporate the ethanol under a stream of nitrogen.
-
Add cell culture medium containing fatty acid-free BSA (e.g., 1% w/v) and incubate at 37°C for 30 minutes to allow complex formation.
-
-
Cell Labeling:
-
Grow cells in culture plates to the desired confluency.
-
Remove the growth medium and wash the cells with warm PBS.
-
Add the medium containing the trans-2-[1-¹⁴C]heptadecenoic acid-BSA complex to the cells.
-
Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Lipid Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a mixture of chloroform:methanol (2:1, v/v) to the cells and scrape them from the plate.
-
Transfer the cell lysate to a glass tube.
-
Add 0.2 volumes of 0.9% KCl, vortex thoroughly, and centrifuge to separate the phases.
-
-
Analysis of Lipid Classes by TLC:
-
Spot the lipid extract (lower organic phase) onto a silica gel TLC plate.
-
Develop the plate in an appropriate solvent system to separate different lipid classes (e.g., triglycerides, phospholipids, free fatty acids).
-
Visualize the radiolabeled spots using a phosphorimager or by exposing the plate to autoradiography film.
-
-
Quantification:
-
Scrape the silica corresponding to the identified lipid spots into scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Express the results as a percentage of total radioactivity incorporated into each lipid class.
-
-
Analysis of Acyl-CoAs:
Section 3: Data Presentation
The following tables present hypothetical quantitative data from a tracer experiment where HepG2 cells were incubated with trans-2-[1-¹⁴C]heptadecenoic acid.
Table 1: Cellular Uptake of trans-2-[1-¹⁴C]heptadecenoic Acid
| Time (minutes) | Total Cellular Radioactivity (DPM/mg protein) |
| 0 | 0 |
| 15 | 15,230 ± 1,150 |
| 30 | 28,980 ± 2,340 |
| 60 | 45,120 ± 3,890 |
| 120 | 58,760 ± 4,910 |
Table 2: Incorporation of ¹⁴C from trans-2-[1-¹⁴C]heptadecenoic Acid into Major Lipid Classes
| Time (minutes) | Free Fatty Acids (%) | Triglycerides (%) | Phospholipids (%) | Other Lipids (%) |
| 15 | 75.2 ± 5.1 | 10.5 ± 1.2 | 12.8 ± 1.5 | 1.5 ± 0.3 |
| 30 | 58.9 ± 4.3 | 22.8 ± 2.1 | 16.5 ± 1.8 | 1.8 ± 0.4 |
| 60 | 35.1 ± 3.5 | 40.2 ± 3.8 | 22.3 ± 2.5 | 2.4 ± 0.5 |
| 120 | 18.7 ± 2.2 | 55.6 ± 4.9 | 23.1 ± 2.9 | 2.6 ± 0.6 |
Table 3: Hypothetical Distribution of ¹⁴C-label in Acyl-CoA Pool after 60 minutes
| Acyl-CoA Species | Radioactivity (DPM/mg protein) |
| trans-2-[¹⁴C]heptadecenoyl-CoA | 8,540 ± 780 |
| [¹⁴C]Heptadecanoyl-CoA | 3,120 ± 350 |
| [¹⁴C]Propionyl-CoA | 1,250 ± 180 |
| [¹⁴C]Acetyl-CoA | 450 ± 60 |
Section 4: Visualizations
Section 5: Discussion and Interpretation
The provided protocols and hypothetical data illustrate a robust framework for investigating the metabolism of this compound.
-
Synthesis: The Wittig reaction is a versatile method for synthesizing unsaturated fatty acids with a defined double bond geometry.[1][2] The choice of a ¹⁴C label at the carboxyl group is strategic, as it allows for the tracking of the acyl chain through various metabolic transformations, including its activation to the CoA ester and subsequent incorporation into complex lipids or degradation via β-oxidation.
-
Cellular Uptake and Incorporation: The time-dependent increase in total cellular radioactivity (Table 1) indicates active uptake of trans-2-heptadecenoic acid by the cells. The distribution of the radiolabel into different lipid classes (Table 2) reveals the dynamics of its intracellular trafficking and metabolism. An initial high percentage in the free fatty acid pool is expected, followed by a gradual shift towards storage lipids (triglycerides) and membrane lipids (phospholipids) as the fatty acid is activated to its CoA ester and incorporated into these pools.
-
Metabolic Fate of this compound: The presence of the trans-2 double bond suggests that this compound could be a direct substrate for the enoyl-CoA hydratase step in β-oxidation. However, it may also be a substrate for a trans-2-enoyl-CoA reductase, which would convert it to the saturated heptadecanoyl-CoA.[6] The detection of radiolabeled heptadecanoyl-CoA (Table 3) would support the action of such a reductase. Subsequent β-oxidation of the C17 acyl-CoA would yield multiple molecules of acetyl-CoA and a terminal propionyl-CoA molecule. The detection of radiolabeled propionyl-CoA and acetyl-CoA would confirm the degradation of the carbon skeleton.
-
Signaling Roles: While specific signaling roles for this compound are not well-established, long-chain acyl-CoAs, in general, are known to be involved in cellular signaling.[7] They can allosterically regulate enzymes, influence ion channel activity, and serve as precursors for the synthesis of signaling lipids. Future studies could explore whether this compound has unique signaling properties compared to other acyl-CoAs.
Conclusion
The use of radiolabeled precursors is a powerful technique for elucidating the metabolic fate of fatty acids like trans-2-heptadecenoic acid. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the uptake, activation, and subsequent metabolic transformations of this compound. Such studies will be instrumental in defining the role of this and other odd-chain unsaturated fatty acids in cellular metabolism and disease.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Ch17: Wittig reaction [chem.ucalgary.ca]
- 4. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry-Based Acyl-CoA Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of acyl-Coenzyme A (acyl-CoA) species using mass spectrometry. Acyl-CoAs are central intermediates in numerous metabolic processes, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex lipids.[1][2] Their accurate quantification is crucial for understanding metabolic regulation and the development of therapeutics for metabolic diseases.
Introduction to Acyl-CoA Analysis by Mass Spectrometry
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of acyl-CoAs.[1][3] This technique offers significant advantages over older methods like HPLC with UV detection, particularly in its ability to distinguish between different acyl-CoA species with high resolution and sensitivity.[4]
The general workflow for acyl-CoA analysis by LC-MS/MS involves several key steps:
-
Sample Preparation and Extraction: Due to their instability in aqueous solutions, the extraction of acyl-CoAs from biological matrices requires careful optimization to ensure high recovery and prevent degradation.[5][6]
-
Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is commonly employed to separate different acyl-CoA species based on the length and saturation of their acyl chains.
-
Mass Spectrometric Detection: Tandem mass spectrometry, typically using a triple quadrupole instrument in positive electrospray ionization (ESI) mode, allows for the highly selective and sensitive detection of acyl-CoAs. Multiple Reaction Monitoring (MRM) is a widely used technique for quantification.
-
Quantification: For accurate and precise quantification, stable isotope-labeled internal standards are essential to correct for matrix effects and variations in extraction recovery and instrument response.[4][7]
Challenges in Acyl-CoA Analysis
Researchers face several challenges in the analysis of acyl-CoAs:
-
Instability: The thioester bond in acyl-CoAs is prone to hydrolysis, especially at neutral or alkaline pH.
-
Low Abundance: Many acyl-CoA species are present at low concentrations in cells and tissues.
-
Matrix Effects: Biological samples contain a complex mixture of molecules that can interfere with the ionization of acyl-CoAs in the mass spectrometer.
-
Lack of Commercial Standards: A wide range of stable isotope-labeled internal standards for all acyl-CoA species is not commercially available, often necessitating their in-house generation.[3][8][9]
Signaling Pathways and Experimental Workflow Diagrams
To visualize the context and process of acyl-CoA analysis, the following diagrams illustrate a key metabolic pathway involving acyl-CoAs and a typical experimental workflow.
References
- 1. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [researchdiscovery.drexel.edu]
Application Notes and Protocols for In Vitro Fatty Acid Elongation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for establishing an in vitro fatty acid elongation assay. This assay is a powerful tool for studying the enzymatic process of fatty acid chain elongation, screening for potential inhibitors or activators of elongase enzymes, and investigating the substrate specificity of different elongase isoforms.
Introduction
Fatty acid elongation is a crucial metabolic process that extends the carbon chain of fatty acids, producing long-chain and very-long-chain fatty acids (VLCFAs). This process occurs in the endoplasmic reticulum and involves a four-step enzymatic cycle. The initial and rate-limiting step is the condensation of an acyl-CoA with malonyl-CoA, catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs in mammals). Subsequent reduction, dehydration, and another reduction step yield a fatty acyl-CoA that is two carbons longer.[1][2][3][4] Dysregulation of fatty acid elongation is implicated in various diseases, making the enzymes of this pathway attractive targets for drug development.
This document provides a detailed protocol for a microsomal-based in vitro fatty acid elongation assay, primarily relying on the incorporation of a radiolabeled precursor into elongated fatty acid products.
Principle of the Assay
The in vitro fatty acid elongation assay measures the activity of elongase enzymes present in microsomal preparations. Microsomes, which are vesicles of fragmented endoplasmic reticulum, contain the complete enzymatic machinery for fatty acid elongation.[4][5] The assay is initiated by adding a primer fatty acyl-CoA and [2-¹⁴C]malonyl-CoA to the microsomal fraction in the presence of the reducing cofactor NADPH. The incorporation of the radiolabeled two-carbon unit from malonyl-CoA into the fatty acyl-CoA primer is quantified to determine the rate of elongation.
Experimental Workflow
Caption: Workflow for the in vitro fatty acid elongation assay.
Materials and Reagents
-
Biological Sample: Tissue or cells for microsome isolation (e.g., rat liver, cultured cells).
-
Buffers and Solutions:
-
Homogenization Buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Microsome Resuspension Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2)
-
Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2)
-
-
Substrates and Cofactors:
-
Fatty Acyl-CoA primer (e.g., Palmitoyl-CoA, Stearoyl-CoA)
-
[2-¹⁴C]Malonyl-CoA (specific activity typically 50-60 mCi/mmol)
-
Malonyl-CoA (unlabeled)
-
NADPH
-
-
Reagents for Analysis:
-
KOH in methanol (B129727) (for saponification)
-
Sulfuric acid (for acidification)
-
Hexane (B92381) or other organic solvent (for extraction)
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel G)
-
High-Performance Liquid Chromatography (HPLC) system
-
Scintillation cocktail and counter
-
Detailed Experimental Protocols
Protocol 1: Isolation of Microsomes
-
Homogenize fresh or frozen tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2).
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., BCA protein assay).
-
Aliquots of the microsomal preparation can be stored at -80°C.
Protocol 2: In Vitro Fatty Acid Elongation Assay
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Assay Buffer (to final volume)
-
Fatty Acyl-CoA primer (e.g., 10-50 µM)
-
NADPH (e.g., 200 µM)
-
[2-¹⁴C]Malonyl-CoA (e.g., 25 µM, with a specific activity adjusted with unlabeled malonyl-CoA)
-
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the microsomal preparation (e.g., 50-100 µg of protein).
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding a strong base, such as 1 M KOH in methanol, for saponification.
Protocol 3: Analysis of Elongated Fatty Acids
-
Saponification: Incubate the reaction mixture with the methanolic KOH at 70°C for 60 minutes to hydrolyze the fatty acyl-CoAs to free fatty acids.
-
Acidification and Extraction: Cool the samples and acidify with sulfuric acid to a pH below 3. Extract the free fatty acids by adding an organic solvent like hexane and vortexing vigorously. Centrifuge to separate the phases and collect the upper organic phase. Repeat the extraction for complete recovery.
-
Separation:
-
TLC: Spot the extracted fatty acids onto a silica gel TLC plate and develop the plate in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 70:30:1 v/v/v).
-
HPLC: Alternatively, analyze the fatty acid methyl esters (formed by derivatization) by reverse-phase HPLC.
-
-
Quantification:
-
For TLC, scrape the silica corresponding to the separated fatty acids into a scintillation vial.
-
For HPLC, collect the fractions corresponding to the elongated fatty acids.
-
Add scintillation cocktail to the vials and quantify the radioactivity using a scintillation counter.
-
-
Calculate the specific activity of the elongase as nmol of malonyl-CoA incorporated per minute per mg of protein.
Data Presentation
Table 1: Kinetic Parameters for Fatty Acid Elongation
| Substrate | Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Malonyl-CoA | Bovine meibomian gland microsomes | 52 | ~340 | [6] |
| NADPH | Bovine meibomian gland microsomes | 11 | - | [6] |
| Palmitoyl-CoA | Rat brain microsomes | 8.0 | - | [5] |
| Stearoyl-CoA | Rat brain microsomes | 7.2 | - | [5] |
| Malonyl-CoA | Yeast | 130 | - | [7] |
Table 2: Typical Reaction Conditions for In Vitro Fatty Acid Elongation Assay
| Component | Final Concentration |
| Potassium Phosphate Buffer (pH 7.2) | 100 mM |
| Fatty Acyl-CoA Primer | 10 - 50 µM |
| Malonyl-CoA (radiolabeled) | 25 µM |
| NADPH | 200 µM |
| Microsomal Protein | 50 - 100 µg |
| Incubation Temperature | 37°C |
| Incubation Time | 10 - 30 minutes |
Signaling and Enzymatic Pathway
The fatty acid elongation cycle is a four-step process that occurs in the endoplasmic reticulum.
Caption: The fatty acid elongation cycle in the endoplasmic reticulum.
Troubleshooting and Considerations
-
Low Activity: Ensure the microsomal preparation is active. Use fresh or properly stored aliquots. Optimize substrate concentrations, as high concentrations of acyl-CoA can be inhibitory.[7]
-
High Background: The background can be due to non-enzymatic reactions or contamination. Include a control reaction without the microsomal preparation or without the acyl-CoA primer.
-
Substrate Purity: Ensure the purity of malonyl-CoA, as it can contain contaminating CoASH which may affect the assay.[8]
-
Linearity: It is crucial to determine the linear range of the reaction with respect to both time and protein concentration to ensure accurate kinetic measurements.
Applications in Drug Discovery
This in vitro assay is highly adaptable for high-throughput screening (HTS) of compound libraries to identify inhibitors of fatty acid elongases. By identifying molecules that selectively inhibit specific ELOVL isoforms, it is possible to develop novel therapeutics for metabolic diseases, cancers, and other conditions where VLCFA metabolism is dysregulated. The assay can also be used for lead optimization by characterizing the potency and mechanism of action of hit compounds.
References
- 1. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elongation of fatty acids by microsomal fractions from the brain of the developing rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid chain elongation by microsomal enzymes from the bovine meibomian gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fatty Acid Elongation Is Independent of Acyl-Coenzyme A Synthetase Activities in Leek and Brassica napus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for trans-2-heptadecenoyl-CoA in Lipidomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2-heptadecenoyl-CoA is an intermediate in lipid metabolism, specifically implicated in the synthesis and degradation of odd-chain fatty acids. As a C17:1 acyl-CoA, its presence and flux can provide insights into metabolic pathways that are increasingly recognized for their roles in health and disease. Lipidomics studies targeting such atypical fatty acid derivatives are crucial for understanding metabolic dysregulation in conditions like metabolic syndrome, cardiovascular diseases, and inherited metabolic disorders. These application notes provide a comprehensive overview of the role of this compound and detailed protocols for its study.
Biological Significance and Applications
This compound is primarily associated with two key metabolic processes:
-
De Novo Synthesis of Odd-Chain Fatty Acids: The biosynthesis of odd-chain fatty acids commences with a propionyl-CoA primer instead of the usual acetyl-CoA.[1][2][3] This pathway leads to the formation of saturated odd-chain fatty acids like heptadecanoic acid (C17:0). The desaturation of heptadecanoyl-CoA would subsequently yield monounsaturated species, with this compound being a potential intermediate in either the elongation or degradation of these fatty acids.
-
Alpha-Oxidation of Even-Chain Fatty Acids: Peroxisomal alpha-oxidation is a pathway for the degradation of branched-chain fatty acids and can also shorten straight-chain fatty acids by one carbon.[4][5] Studies have shown that the endogenous biosynthesis of heptadecanoic acid (C17:0) is dependent on the enzyme 2-hydroxyacyl-CoA lyase (HACL1), a key component of alpha-oxidation.[4][6] This suggests that this compound could be an intermediate in the metabolic network connecting even- and odd-chain fatty acid pools.
The study of this compound is relevant for:
-
Biomarker Discovery: Altered levels of odd-chain fatty acids and their CoA esters may serve as biomarkers for metabolic diseases.
-
Understanding Disease Mechanisms: Elucidating the pathways involving this compound can shed light on the pathophysiology of metabolic disorders.
-
Drug Development: Enzymes involved in the metabolism of this compound could be potential targets for therapeutic intervention.
Signaling and Metabolic Pathways
While a specific signaling pathway directly initiated by this compound has not been elucidated, its metabolic context places it at the crossroads of major lipid metabolic routes.
Data Presentation
Currently, there is a lack of published quantitative data specifically for this compound in biological samples. However, data for related long-chain acyl-CoAs in various cell lines and tissues are available and can serve as a reference for expected concentration ranges.
Table 1: Representative Concentrations of Long-Chain Acyl-CoAs in Mammalian Samples
| Acyl-CoA Species | Cell Line/Tissue | Concentration (pmol/mg protein) | Reference |
| Palmitoyl-CoA (C16:0) | Mouse Liver | ~15 - 40 | [7] |
| Stearoyl-CoA (C18:0) | Mouse Liver | ~5 - 15 | [7] |
| Oleoyl-CoA (C18:1) | Mouse Liver | ~10 - 30 | [7] |
| Butyryl-CoA (C4:0) | SCAD-/- Mouse Liver | ~1.5 | [7] |
Note: These values are indicative and can vary significantly based on the biological system, metabolic state, and analytical methodology.
Experimental Protocols
The analysis of acyl-CoAs is challenging due to their low abundance and instability. The following protocols are adapted from established methods for general acyl-CoA analysis and can be applied to the study of this compound.[7][8][9]
Protocol 1: Extraction of Acyl-CoAs from Tissues
This protocol describes the extraction of acyl-CoAs from frozen tissue samples for subsequent LC-MS/MS analysis.
Materials:
-
Frozen tissue (~50-100 mg)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or another odd-chain acyl-CoA not expected to be abundant in the sample.
-
Methanol:Chloroform (2:1, v/v), pre-chilled to -20°C
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Centrifuge capable of 4°C and >12,000 x g
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE conditioning, wash, and elution solutions (see below)
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solution: 50% Methanol in water or a suitable buffer for LC-MS analysis.
Procedure:
-
Homogenization:
-
Weigh the frozen tissue in a pre-chilled tube.
-
Add a known amount of the internal standard.
-
Add 3 mL of ice-cold methanol:chloroform (2:1).
-
Homogenize the tissue thoroughly on ice.
-
-
Phase Separation:
-
Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.[7]
-
Carefully collect the supernatant.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.[7]
-
Elute the acyl-CoAs with 2.4 mL of 2% ammonium (B1175870) hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[7]
-
-
Drying and Reconstitution:
-
Combine the eluted fractions and dry them under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This protocol outlines a general method for the analysis of acyl-CoAs using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source.
LC Conditions (example):
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of mobile phase B over 10-15 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan.
-
Characteristic Transition: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphopantetheine moiety.[7]
-
MRM Transitions for this compound (Predicted):
-
Precursor Ion (Q1): The m/z of the protonated molecule [M+H]⁺. For C38H66N7O17P3S, this would be approximately 1018.36 g/mol .
-
Product Ion (Q3): A specific fragment ion. A common fragment results from the neutral loss of 507 Da, leading to a product ion of m/z 511.36.
-
Table 2: Predicted MRM Transitions for Selected Acyl-CoAs
| Acyl-CoA Species | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (C17:1) | 1018.4 | 511.4 | To be optimized |
| Heptadecanoyl-CoA (C17:0) | 1020.4 | 513.4 | To be optimized |
| Palmitoyl-CoA (C16:0) | 1006.4 | 499.4 | To be optimized |
| Stearoyl-CoA (C18:0) | 1034.4 | 527.4 | To be optimized |
Note: The exact m/z values and collision energies need to be optimized empirically using a synthesized standard if available, or by infusion of a related acyl-CoA.
Synthesis of this compound Standard
A pure analytical standard is essential for accurate quantification. While commercial availability may be limited, this compound can be synthesized from trans-2-heptadecenoic acid and Coenzyme A using enzymatic or chemical methods. The general approach involves the activation of the fatty acid to an acyl-AMP intermediate, followed by reaction with Coenzyme A.
Conclusion
The study of this compound offers a window into the less-explored aspects of fatty acid metabolism, particularly the interplay between even- and odd-chain fatty acid pools. While direct quantitative data and specific signaling roles are yet to be fully elucidated, the protocols and conceptual framework provided here offer a robust starting point for researchers to investigate the role of this intriguing lipid intermediate in health and disease. The application of advanced lipidomics techniques, guided by these methodologies, will be instrumental in advancing our understanding of metabolic regulation.
References
- 1. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]
- 3. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE ROLE OF ALPHA OXIDATION IN LIPID METABOLISM [repository.cam.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Involving trans-2-heptadecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays designed to investigate the metabolic fate and cellular effects of trans-2-heptadecenoyl-CoA, an odd-chain mono-unsaturated fatty acyl-CoA. The protocols are intended for use by researchers in cell biology, biochemistry, and drug discovery to explore the role of odd-chain fatty acid metabolism in various physiological and pathological processes.
Introduction
This compound is an intermediate in the metabolism of odd-chain fatty acids. Unlike their even-chain counterparts, the metabolism of odd-chain fatty acids results in the production of propionyl-CoA in the final round of β-oxidation. Propionyl-CoA is then converted to succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle, highlighting a key distinction in their metabolic contributions. The enzyme responsible for the saturation of the trans-2 double bond is trans-2-enoyl-CoA reductase (TER). Recent studies have suggested a broader role for TERs beyond fatty acid metabolism, including the regulation of cellular calcium homeostasis through interaction with the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.
These notes detail three key cell-based assays to investigate the cellular functions of this compound:
-
Anaplerotic Contribution Assay: To quantify the contribution of this compound to the TCA cycle by measuring the downstream metabolite, propionyl-CoA.
-
Mitochondrial Respiration Assay: To assess the impact of this compound on mitochondrial function by measuring the oxygen consumption rate.
-
SERCA Activity Assay: To investigate the potential regulatory role of this compound metabolism on endoplasmic reticulum calcium uptake.
Data Presentation
As no direct quantitative data for this compound in these specific assays is available in the current literature, the following tables are presented as templates for data acquisition and presentation.
Table 1: Quantification of Intracellular Propionyl-CoA Levels
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Propionyl-CoA (pmol/mg protein) |
| HepG2 | Vehicle Control | - | 24 | Expected Baseline |
| HepG2 | This compound | 10 | 24 | Expected Increase |
| HepG2 | This compound | 50 | 24 | Expected Dose-Dependent Increase |
| C2C12 | Vehicle Control | - | 24 | Expected Baseline |
| C2C12 | This compound | 10 | 24 | Expected Increase |
| C2C12 | This compound | 50 | 24 | Expected Dose-Dependent Increase |
Table 2: Effect of this compound on Mitochondrial Respiration
| Cell Line | Treatment | Concentration (µM) | Basal OCR (% of Control) | Maximal OCR (% of Control) |
| HepG2 | Vehicle Control | - | 100 | 100 |
| HepG2 | This compound | 10 | Expected Change | Expected Change |
| HepG2 | This compound | 50 | Expected Change | Expected Change |
| C2C12 | Vehicle Control | - | 100 | 100 |
| C2C12 | This compound | 10 | Expected Change | Expected Change |
| C2C12 | This compound | 50 | Expected Change | Expected Change |
Table 3: Modulation of SERCA Activity by this compound
| Cell Line | Treatment | Concentration (µM) | SERCA Activity (nmol ATP/min/mg protein) | % Inhibition/Activation |
| HEK293 | Vehicle Control | - | Baseline Activity | 0 |
| HEK293 | This compound | 10 | Expected Change | Calculated Value |
| HEK293 | This compound | 50 | Expected Change | Calculated Value |
| HEK293 | Thapsigargin (B1683126) (Positive Control) | 1 | Expected Inhibition | Calculated Value |
Experimental Protocols
Protocol 1: Anaplerotic Contribution Assay via Propionyl-CoA Measurement
This protocol details a method to quantify the intracellular concentration of propionyl-CoA following the administration of this compound to cultured cells.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (synthesis required or custom order)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
LC-MS/MS system
-
Propionyl-CoA standard
Procedure:
-
Cell Culture: Plate cells (e.g., HepG2, C2C12) in 6-well plates and culture until they reach 80-90% confluency.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Dilute the stock solution in cell culture medium to final concentrations (e.g., 10 µM, 50 µM). A vehicle control containing the same concentration of the solvent should be included.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or vehicle control. Incubate for a specified time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
Metabolite Extraction: To 100 µL of cell lysate, add 400 µL of ice-cold methanol. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze for propionyl-CoA content using a validated LC-MS/MS method. A standard curve of propionyl-CoA should be prepared to quantify the absolute amounts.
-
Data Normalization: Normalize the propionyl-CoA concentration to the protein concentration of each sample.
Protocol 2: Mitochondrial Respiration Assay
This protocol uses extracellular flux analysis to measure the effect of this compound on the oxygen consumption rate (OCR) of cultured cells.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
-
Assay medium (e.g., XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate)
-
This compound
-
Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Prepare Assay Medium: Warm the assay medium to 37°C and supplement it with the desired concentration of this compound or vehicle control.
-
Cell Treatment: One hour before the assay, replace the culture medium with the prepared assay medium and incubate at 37°C in a non-CO2 incubator.
-
Load Injection Ports: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A and load them into the appropriate injection ports of the sensor cartridge.
-
Run Assay: Calibrate the Seahorse XF Analyzer and place the cell culture microplate in the instrument. Follow the instrument's protocol to measure basal OCR and the response to the injected compounds.
-
Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Protocol 3: SERCA Activity Assay
This protocol describes a method to measure the activity of the SERCA pump in cell lysates after treatment with this compound.
Materials:
-
Cell culture medium
-
This compound
-
Thapsigargin (positive control inhibitor)
-
Homogenization buffer (e.g., 250 mM sucrose, 1 mM DTT, 20 mM HEPES, pH 7.2)
-
SERCA activity assay buffer (e.g., 20 mM HEPES, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, 3 mM ATP, 10 mM phosphocreatine, 10 U/mL creatine (B1669601) kinase)
-
Calcium chloride solution
-
Malachite green reagent
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293) to confluency and treat with this compound or vehicle control for a specified duration.
-
Cell Homogenization: Wash cells with PBS and scrape them into ice-cold homogenization buffer. Homogenize the cells using a Dounce homogenizer.
-
Protein Quantification: Determine the protein concentration of the homogenate.
-
Assay Reaction: In a 96-well plate, add a defined amount of cell homogenate (e.g., 20 µg of protein) to the SERCA activity assay buffer containing varying concentrations of free calcium (adjusted with CaCl2).
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop Reaction and Measure Phosphate (B84403): Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released from ATP hydrolysis, producing a colored product.
-
Read Absorbance: Measure the absorbance at a wavelength of 620 nm.
-
Calculate SERCA Activity: The SERCA-specific activity is calculated by subtracting the activity in the presence of thapsigargin from the total ATPase activity.
Visualizations
Caption: Metabolic fate of this compound and its potential cellular effects.
Caption: Workflow for measuring intracellular propionyl-CoA levels.
Caption: Workflow for assessing mitochondrial respiration.
Troubleshooting & Optimization
Technical Support Center: Trans-2-Enoyl-CoA Reductase (TER) Assays
Welcome to the technical support center for the optimization of trans-2-enoyl-CoA reductase (TER) assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction catalyzed by trans-2-enoyl-CoA reductase (TER)?
A1: Trans-2-enoyl-CoA reductase (TER), systematically known as acyl-CoA:NADP+ trans-2-oxidoreductase, is an enzyme that catalyzes the final reduction step in the fatty acid elongation cycle.[1][2] It reduces the trans-2 double bond of a trans-2-enoyl-CoA molecule to produce a saturated acyl-CoA.[3] The reaction requires a hydride donor, typically NADPH or NADH.[1][4]
The general chemical reaction is: trans-2,3-dehydroacyl-CoA + NADPH + H⁺ ⇌ acyl-CoA + NADP⁺[1]
Q2: How is TER enzyme activity typically measured?
A2: The most common method for measuring TER activity is a continuous spectrophotometric assay.[5] This assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH (or NADH) to NADP⁺ (or NAD⁺) as the reaction proceeds.[5][6] The rate of decrease in absorbance is directly proportional to the enzyme's activity.
Q3: What are the essential components of a TER assay reaction mixture?
A3: A standard TER assay mixture includes:
-
Buffer: To maintain a stable pH, which is critical for enzyme activity.[7]
-
TER Enzyme: The purified enzyme or a lysate containing the enzyme.
-
Substrate: A trans-2-enoyl-CoA, such as crotonyl-CoA ((2E)-butenoyl-CoA) or trans-2-hexenoyl-CoA.[3][4]
Q4: Which cofactor should I use in my assay: NADH or NADPH?
A4: The choice of cofactor depends on the specific TER enzyme being studied. While the enzyme class is often associated with NADPH, some TER homologues can utilize both NADH and NADPH.[3][4] For instance, the TER from Euglena gracilis shows 2-3 times higher specific activity with NADH compared to NADPH.[3][4] It is recommended to test both cofactors during initial optimization experiments to determine which yields the highest activity for your specific enzyme.
Q5: What is a suitable substrate for the TER assay, and does chain length matter?
A5: Short-chain trans-2-enoyl-CoAs like crotonyl-CoA are commonly used and effective substrates.[3][4] However, some TER enzymes exhibit specificity towards substrates of certain chain lengths.[2] If you are studying the enzyme's role in very-long-chain fatty acid (VLCFA) synthesis, it may be relevant to test a range of substrate chain lengths.[2]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during TER assays.
Caption: A troubleshooting flowchart for common TER assay issues.
Section 3: Experimental Protocols
Protocol 1: Standard Spectrophotometric TER Activity Assay
This protocol provides a general framework for measuring TER activity by monitoring NADPH oxidation. Concentrations should be optimized for your specific enzyme and conditions.
1. Principle: The enzymatic activity of TER is determined by measuring the rate of decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺. The assay is performed in a 96-well UV-transparent plate or a cuvette.
2. Materials:
-
Purified TER enzyme or cell lysate containing TER
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.5)
-
NADPH stock solution (e.g., 10 mM in Assay Buffer)
-
Substrate stock solution (e.g., 10 mM Crotonyl-CoA in water)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm at a controlled temperature (e.g., 37°C)
3. Reagent Preparation:
-
NADPH Solution (Working): Prepare a fresh dilution of the NADPH stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM). Keep on ice and protect from light.
-
Substrate Solution (Working): Prepare a fresh dilution of the Crotonyl-CoA stock solution in Assay Buffer to the desired final concentration (e.g., 100-200 µM).
-
Enzyme Dilution: Dilute the TER enzyme in cold Assay Buffer to a concentration that provides a linear reaction rate for at least 5-10 minutes.
4. Assay Procedure (96-well plate format):
-
Pre-warm the spectrophotometer to the desired assay temperature (e.g., 37°C).
-
Set up the reaction mixture in each well. A typical 200 µL reaction could be:
-
160 µL Assay Buffer
-
20 µL NADPH working solution (Final concentration: e.g., 200 µM)
-
10 µL Enzyme dilution
-
-
Include appropriate controls:
-
No-Enzyme Control: Replace the enzyme volume with Assay Buffer.
-
No-Substrate Control: Replace the substrate volume with Assay Buffer.
-
-
Pre-incubate the plate in the reader for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 10 µL of the Substrate working solution to each well.
-
Immediately start monitoring the absorbance at 340 nm every 30 seconds for 10-15 minutes.
5. Calculation of Enzyme Activity:
-
Determine the linear rate of reaction (ΔAbs/min) from the slope of the absorbance vs. time plot.
-
Use the Beer-Lambert law to calculate the activity: Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * V_total / V_enzyme
-
ΔAbs/min: The rate of absorbance change from the linear portion of the curve.
-
ε (Molar extinction coefficient of NADPH): 6220 M⁻¹cm⁻¹ at 340 nm.
-
l (Path length): For a standard cuvette, l = 1 cm. For a 96-well plate, this must be determined or corrected for based on the volume.
-
V_total: Total reaction volume in mL.
-
V_enzyme: Volume of enzyme added in mL.
-
-
One unit (U) of TER activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Section 4: Data Presentation and Pathways
Quantitative Data
The kinetic parameters of TER can vary significantly based on the enzyme source and substrate. The following table summarizes reported values for TER from Euglena gracilis.[4]
| Substrate/Cofactor | K_m (µM) | Source Organism |
| Crotonyl-CoA | 68 | Euglena gracilis |
| trans-2-Hexenoyl-CoA | 91 | Euglena gracilis |
| NADH | 109 | Euglena gracilis |
| NADPH | 119 | Euglena gracilis |
| Data sourced from a study on recombinant TER from Euglena gracilis.[4] |
Signaling and Metabolic Pathways
TER is a crucial enzyme in the fatty acid elongation cycle.
References
- 1. Trans-2-enoyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. uniprot.org [uniprot.org]
- 4. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
Technical Support Center: trans-2-heptadecenoyl-CoA Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of trans-2-heptadecenoyl-CoA solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: For long-term storage, this compound, especially if supplied as a powder, should be stored at -20°C or lower.[1][2] Unsaturated acyl-CoAs are susceptible to oxidation and hydrolysis.[1] It is recommended to overlay the product with an inert gas like argon or nitrogen before sealing and storing.
Q2: What is the best way to prepare a stock solution of this compound?
A2: Due to the limited stability of acyl-CoAs in aqueous solutions, it is best to prepare stock solutions in a suitable organic solvent.[1][2] A common choice is a mixture of chloroform (B151607) and methanol. For immediate use in aqueous buffers, prepare the solution fresh and use it within the same day.[2] Long-chain fatty acyl-CoAs have low solubility in aqueous buffers and can aggregate at concentrations as low as 1 µM.[3]
Q3: How stable are aqueous solutions of this compound?
A3: Aqueous solutions of long-chain acyl-CoAs are not very stable and are prone to hydrolysis of the thioester bond.[2][4] It is strongly recommended to use aqueous solutions within one day of preparation.[2] For experiments lasting several hours, it is advisable to prepare fresh solutions if possible. One study showed that under conditions used for crystallization (room temperature in aqueous buffer), 70-75% of a similar long-chain acyl-CoA was degraded within one day.[5]
Q4: Can I freeze and thaw my this compound stock solution?
A4: If your stock solution is in an organic solvent, it can be stored at -20°C and thawed for use. To minimize degradation, it is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. When using, allow the vial to warm to room temperature before opening to prevent condensation.
Q5: What are the primary degradation pathways for this compound?
A5: The two main degradation pathways are:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, which breaks the molecule into coenzyme A and trans-2-heptadecenoic acid.[4][5]
-
Oxidation: The double bond in the trans-2-heptadecenoyl chain is susceptible to oxidation, especially if the solution is exposed to air for extended periods.[1]
Storage and Handling Data
| Condition | Recommended Solvent/Buffer | Temperature | Duration | Notes |
| Long-Term Storage | Powder or Organic Solvent (e.g., Chloroform:Methanol) | ≤ -20°C | Up to 3 months or as per supplier | Overlay with inert gas (argon or nitrogen). Avoid plastic containers for organic solutions.[1] |
| Stock Solution | Organic Solvent | -20°C | Several weeks (aliquoted) | Aliquot to avoid repeated freeze-thaw cycles. Use glass or Teflon-lined vials.[1] |
| Working Solution | Aqueous Buffer (prepare fresh) | 2-8°C | < 1 Day | Prone to hydrolysis and aggregation.[2][3] Sonication may be needed to dissolve.[2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in aqueous buffer | 1. Low solubility of long-chain acyl-CoAs.[3] 2. Presence of divalent cations (e.g., Mg²⁺) causing precipitation.[6] | 1. Prepare a more dilute solution. Consider adding a carrier protein like fatty acid-free BSA. 2. Check the concentration of divalent cations in your buffer. Palmitoyl-CoA can precipitate with as little as 1 mM Mg²⁺.[6] Reduce the cation concentration if possible. |
| Inconsistent results or loss of enzyme activity | 1. Degradation of this compound due to improper storage or handling.[5] 2. Adsorption of the lipid to plastic surfaces. | 1. Prepare fresh solutions of this compound for each experiment.[5] 2. Use glass or low-adhesion polypropylene (B1209903) labware. Avoid polystyrene.[1] |
| Low signal in mass spectrometry analysis | 1. Hydrolysis of the thioester bond. 2. Poor ionization efficiency. | 1. Ensure samples are prepared fresh and kept cold. Analyze as quickly as possible. 2. Optimize mass spectrometry parameters. Acyl-CoAs can be challenging to detect. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of powder using a microbalance.
-
Dissolve the powder in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) to a concentration of 1-5 mM.
-
Aliquot the stock solution into single-use glass vials with Teflon-lined caps.
-
Overlay the solution with argon or nitrogen, seal tightly, and store at -20°C.
Protocol for a General Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This protocol is a general guideline and should be optimized for the specific enzyme and experimental conditions.
-
Prepare the Reaction Buffer: A typical buffer is 100 mM HEPES, pH 7.6, containing 1 mM EDTA.
-
Prepare Fresh Substrate Solution:
-
Take a single-use aliquot of the this compound organic stock solution.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Resuspend the lipid film in the reaction buffer to the desired final concentration (e.g., 100 µM). Gentle vortexing or sonication may be required. Use this aqueous solution immediately.
-
-
Set up the Assay:
-
In a quartz cuvette or microplate, add the reaction buffer, the electron acceptor (e.g., ferrocenium), and the enzyme (e.g., a purified ACAD).
-
Initiate the reaction by adding the freshly prepared this compound solution.
-
-
Monitor the Reaction:
-
Follow the reduction of the electron acceptor spectrophotometrically. For example, monitor the decrease in absorbance of ferricenium at 300 nm.[7]
-
Calculate the initial velocity of the reaction from the linear portion of the curve.
-
Visualizations
Caption: Recommended workflow for storing and preparing this compound solutions.
Caption: A flowchart for troubleshooting common issues in experiments.
Caption: Role of trans-2-enoyl-CoA as an intermediate in beta-oxidation.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for Correcting Very Long Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Avoiding Artifacts in Mass Spectrometry of Lipids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts during lipid mass spectrometry experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are matrix effects and how can I minimize them in lipid analysis?
Answer:
Matrix effects are the alteration of the ionization efficiency of target analytes by co-eluting compounds in the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise data accuracy and reproducibility.[1][2] In lipidomics, phospholipids (B1166683) are a major source of matrix interference, especially in electrospray ionization (ESI).[3][4][5]
Troubleshooting Guide:
-
Sample Dilution: A simple first step is to dilute the sample to reduce the concentration of interfering matrix components. However, ensure your lipid of interest remains above the instrument's limit of detection.[6]
-
Optimize Chromatography: Modify your liquid chromatography (LC) method to better separate your lipid analytes from interfering matrix components. This can involve adjusting the gradient, changing the mobile phase, or using a different column.[6]
-
Enhance Sample Clean-up: The most effective strategy is to remove interfering components before LC-MS analysis.[1] Common techniques include:
-
Liquid-Liquid Extraction (LLE): This technique separates lipids from more polar molecules using immiscible solvents. The Folch and Bligh/Dyer methods are common LLE protocols based on partitioning the sample between methanol (B129727) and chloroform (B151607).[4]
-
Solid-Phase Extraction (SPE): SPE can effectively remove salts and phospholipids. Method development is required to optimize the sorbent, wash, and elution steps for your specific lipids of interest.[2]
-
HybridSPE®-Phospholipid: This technique combines the simplicity of protein precipitation with high selectivity for phospholipid removal.[2][7]
-
2. What is in-source fragmentation (ISF) and how can I prevent it?
Answer:
In-source fragmentation (ISF) is the unintended fragmentation of lipid ions in the ion source of the mass spectrometer, before mass analysis.[8][9] This can lead to the misidentification of lipids and inaccurate quantification.[3][10] For instance, in negative ion mode, about 40% of the 100 most abundant masses corresponding to unique phospholipids in plasma have been found to be artifacts from ISF.[11][12] Some lipid classes, like ceramides (B1148491) and cholesteryl esters, are particularly labile and prone to ISF.[10]
Troubleshooting Guide:
-
Optimize Ion Source Parameters: Carefully tune the ion source temperature and gas flows. Lowering the ion transfer temperature (ITT) and optimizing the radio frequency (RF) levels of the ion transmission optics can significantly reduce ISF.[3][8][10] For many lipids, ITT values between 200 and 250°C are optimal for minimizing ISF without a significant loss in sensitivity.[8]
-
Chromatographic Separation: When possible, use liquid chromatography to separate precursor ions from potential in-source fragments. This can help distinguish between true endogenous lipids and artifacts.[11][12]
-
Choice of Ionization Technique: While ESI is considered a "soft" ionization technique, ISF can still occur.[10] For some applications, other ionization methods might be considered, though each has its own potential for artifact formation. For example, in Matrix-Assisted Laser Desorption/Ionization (MALDI), protonated triacylglycerols can fragment to produce diacylglycerol-like ions.[13]
3. How do I deal with adduct formation in lipid analysis?
Answer:
In mass spectrometry, adducts are ions formed by the association of a target molecule with another molecule, such as a salt cation or a solvent molecule.[14] Common adducts in positive ion mode include [M+H]+, [M+Na]+, [M+K]+, and [M+NH4]+.[15][16] In negative ion mode, adducts like [M+HCOO]− or [M+CH3COO]− can be observed.[14] Inconsistent adduct formation can lead to significant errors in lipid quantification, with potential inaccuracies of up to 70% if only one adduct is considered.[15]
Troubleshooting Guide:
-
Consistent Sample and Mobile Phase Preparation: Use high-purity solvents and reagents to minimize contaminants that can form adducts.[17][18] Be aware that even LC-MS grade solvents from different vendors can have varying levels of impurities.[18]
-
Control of Mobile Phase Additives: The choice and concentration of mobile phase modifiers can influence adduct formation. For example, using ammonium (B1175870) salts can promote the formation of [M+NH4]+ adducts, which can be beneficial for the analysis of neutral lipids.[14][19]
-
Data Analysis Strategy: During data processing, it is crucial to identify and sum the intensities of all significant adducts for each lipid species to ensure accurate quantification.[15][16] Software tools can assist in identifying and grouping different adducts of the same lipid.
4. Can my sample preparation method introduce artifacts?
Answer:
Yes, sample preparation is a critical step where artifacts can be introduced. The choice of extraction method can significantly impact the lipid profile.
Troubleshooting Guide:
-
Minimize Chemical Degradation: Process samples rapidly to minimize chemical degradation.[4]
-
Solvent Selection: The choice of extraction solvent can introduce bias. For example, one-phase extractions with polar solvents like methanol or acetonitrile (B52724) can lead to the precipitation of nonpolar lipids such as triglycerides and cholesteryl esters.[20] Liquid-liquid extraction methods like the Folch or Bligh/Dyer protocols, which use a biphasic system, are often preferred for comprehensive lipid extraction.[17][21]
-
Avoid Contaminants: Be mindful of contaminants from solvents, glassware, and plasticware that can interfere with the analysis.[17]
Quantitative Data Summary
Table 1: Effectiveness of Different Sample Preparation Techniques in Reducing Matrix Effects
| Sample Preparation Technique | Analyte Recovery | Matrix Removal Efficiency | Throughput | Recommendation |
| Protein Precipitation (PPT) | Medium to High | Low to Medium | High | Simple and fast, but may not be sufficient for removing all matrix interferences. |
| Liquid-Liquid Extraction (LLE) | High | Medium to High | Medium | Good for removing polar interferences. Method development may be needed. |
| Solid-Phase Extraction (SPE) | High | Medium to High | Medium | Good removal of salts and phospholipids. Requires method development.[2] |
| HybridSPE®-Phospholipid | High | Very High (>99%) | High | Combines the simplicity of PPT with high selectivity for phospholipid removal.[2] |
Data is generalized for illustrative purposes.
Table 2: Impact of In-Source Fragmentation on Different Lipid Classes on an Orbitrap Fusion Lumos Instrument
| Lipid Class | Maximum In-Source Fragmentation (%) |
| Ceramide (Cer) | 91 |
| Cholesteryl Ester (CE) | 83 |
| Phosphatidylethanolamine (PE) | Significant |
| Triacylglyceride (TG) | Significant |
Data adapted from a study on Orbitrap-based platforms.[10]
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (Bligh & Dyer Method)
This protocol is a widely used method for the extraction of total lipids from biological samples.[4]
Materials:
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Sample (e.g., plasma, tissue homogenate)
-
Glass centrifuge tubes
Procedure:
-
To 1 volume of sample, add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex thoroughly for 1-2 minutes to ensure complete mixing and disruption of lipid-protein complexes.
-
Add 1.25 volumes of chloroform and vortex again.
-
Add 1.25 volumes of water to induce phase separation and vortex.
-
Centrifuge at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.
-
Dry the collected lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.
Protocol 2: Quantification of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative assessment of ion suppression or enhancement.[1]
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the lipid standard into the final reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (a sample that does not contain the analyte of interest) through your entire sample preparation workflow. Spike the lipid standard into the final, reconstituted blank matrix extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the lipid standard into a blank matrix sample before the extraction process begins.
-
-
Analyze all three sets by LC-MS.
-
Calculate the matrix effect and recovery using the following formulas:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value significantly different from 100% indicates ion suppression or enhancement.
Visualizations
Caption: A typical experimental workflow for lipid analysis using mass spectrometry.
Caption: A troubleshooting flowchart for addressing suspected artifacts in lipid MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
- 14. lcms.cz [lcms.cz]
- 15. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation. [escholarship.org]
- 16. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. avantiresearch.com [avantiresearch.com]
- 18. researchgate.net [researchgate.net]
- 19. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of trans-2-heptadecenoyl-CoA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of trans-2-heptadecenoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The purification of this compound, like other long-chain acyl-CoAs, presents several challenges:
-
Instability: Acyl-CoAs are susceptible to hydrolysis, particularly at neutral or alkaline pH.[1]
-
Low Abundance: Endogenous levels of specific acyl-CoAs in tissues can be very low, requiring sensitive detection methods and efficient extraction procedures.
-
Amphipathic Nature: The combination of a long hydrophobic acyl chain and a hydrophilic CoA moiety makes these molecules prone to forming micelles and interacting with various surfaces, which can lead to losses during purification.
-
Co-purification of Contaminants: Lipids and other cellular components with similar properties can co-purify, necessitating multi-step purification strategies.
-
Oxidation: The unsaturated double bond in the heptadecenoyl chain can be susceptible to oxidation.
Q2: What is the best method for extracting this compound from biological samples?
A common and effective method involves homogenization of the tissue in an acidic buffer (e.g., KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[2][3] This procedure helps to precipitate proteins and extract the acyl-CoAs into the solvent phase. Subsequent solid-phase extraction (SPE) is often used to enrich for acyl-CoAs and remove interfering substances.[2][4]
Q3: Which analytical techniques are most suitable for monitoring the purification of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with UV detection (at 260 nm, the absorbance maximum for the adenine (B156593) ring of CoA) is a standard method for the analysis and purification of acyl-CoAs.[2][5] For more sensitive and specific detection, especially in complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.[1][3]
Q4: How can I improve the stability of this compound during purification?
To enhance stability, it is crucial to:
-
Work at low temperatures (4°C) whenever possible.
-
Maintain an acidic pH (around 4.0-5.0) in all buffers.[2]
-
Minimize the number of purification steps and the overall processing time.
-
Store the purified product at -80°C in an appropriate solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Extraction | Incomplete cell lysis. | Ensure thorough homogenization of the tissue. Sonication can be used to improve lysis. |
| Inefficient extraction. | Use a proven solvent system such as acetonitrile/isopropanol.[2] Perform a second extraction on the pellet to maximize recovery. | |
| Degradation of the target molecule. | Keep samples on ice and use pre-chilled, acidic buffers throughout the extraction process.[2] | |
| Poor Separation During HPLC | Inappropriate column or mobile phase. | Use a C18 reverse-phase column. A gradient elution with an acidic mobile phase (e.g., potassium phosphate (B84403) buffer, pH 4.9) and an organic solvent like acetonitrile is typically effective.[2] |
| Co-elution with other lipids. | Optimize the HPLC gradient to improve resolution. Consider using a different stationary phase or adding an ion-pairing reagent to the mobile phase. | |
| Sample overload. | Reduce the amount of sample injected onto the column. | |
| Presence of Contaminants in Final Product | Incomplete removal of proteins and other lipids. | Incorporate a solid-phase extraction (SPE) step before HPLC.[2][4] |
| Carryover from previous HPLC runs. | Thoroughly wash the HPLC system and column between runs. | |
| Degradation of Purified Product During Storage | Improper storage conditions. | Store the purified this compound at -80°C. For long-term storage, consider lyophilization. |
| Presence of residual hydrolytic enzymes. | Ensure all purification steps are performed under conditions that inhibit enzymatic activity (e.g., low temperature, acidic pH). |
Quantitative Data
| Purification Step | Typical Recovery (%) | Reference |
| Tissue Extraction | 70-80 | [2] |
| Solid-Phase Extraction (SPE) | 83-90 | [4] |
| Overall Yield | 58-72 | Calculated |
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Purification of this compound from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA purification.[2][4]
-
Homogenization: Homogenize frozen, powdered tissue (~100 mg) in 2 mL of ice-cold 100 mM KH2PO4 buffer, pH 4.9.
-
Solvent Extraction:
-
Add 2 mL of 2-propanol to the homogenate and homogenize again.
-
Add 4 mL of acetonitrile, vortex for 5 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 40% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 80% methanol in water.
-
-
Drying and Reconstitution:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in an appropriate buffer for HPLC analysis (e.g., 50 mM KH2PO4, pH 4.9).
-
Protocol 2: HPLC Purification of this compound
This protocol provides a general framework for the HPLC purification of long-chain acyl-CoAs.[2]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-10 min: 10% B
-
10-40 min: 10-90% B (linear gradient)
-
40-45 min: 90% B
-
45-50 min: 90-10% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 20-100 µL.
Note: The gradient and mobile phase composition may need to be optimized for the best separation of this compound from other acyl-CoAs in the sample.
Visualizations
Metabolic Pathway of trans-2-enoyl-CoAs
The following diagram illustrates the involvement of trans-2-enoyl-CoAs as intermediates in both fatty acid β-oxidation and fatty acid elongation pathways. The enzyme trans-2-enoyl-CoA reductase plays a key role in the reduction of the trans-double bond.[6][7]
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubilization and purification of hepatic microsomal trans-2-enoyl-CoA reductase: evidence for the existence of a second long-chain enoyl-CoA reductase. | Sigma-Aldrich [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Detecting Low Abundance Acyl-CoAs
Welcome to the technical support center for acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the sensitive and accurate detection of low abundance acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and selective method for quantifying low abundance acyl-CoAs?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.[1] This technique, particularly with the use of multiple reaction monitoring (MRM), allows for the specific detection of precursor-to-product ion transitions for each acyl-CoA species, minimizing background noise and enhancing detection of low abundance molecules.[2][3]
Q2: My acyl-CoA samples seem to be degrading. What are the best practices to ensure sample stability?
A2: Acyl-CoAs are known to be unstable, particularly in aqueous solutions that are alkaline or strongly acidic, where they are prone to hydrolysis.[1][4] To minimize degradation, it is crucial to:
-
Work Quickly and at Low Temperatures: Always keep samples on ice during processing.[5][6]
-
Use Appropriate Solvents: For reconstitution of dry pellets, methanol (B129727) or a buffered solution such as 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) can improve stability over unbuffered aqueous solutions.[4][7]
-
Proper Storage: For long-term storage, it is best to store samples as a dry pellet at -80°C.[1]
-
Acidify the Extraction Buffer: The use of trichloroacetic acid or formic acid in the extraction buffer can help stabilize the thioester bond and slow degradation.[5][6]
Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?
A3: In positive ion mode electrospray ionization (ESI) MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of a 507 Da fragment, which corresponds to the 3'-phospho-ADP moiety.[1] This predictable fragmentation is highly useful for developing neutral loss scan methods to identify a broad range of acyl-CoA species within a sample.
Q4: Should I use an internal standard for quantification, and if so, what kind?
A4: Yes, the use of an internal standard is critical for accurate quantification to account for sample loss during preparation and variability in instrument response.[6] The ideal internal standard is a stable isotope-labeled version of the analyte of interest. However, if that is not available, an odd-chain acyl-CoA (e.g., C17-CoA) that is not naturally present in the sample can be a suitable alternative.[1][3]
Q5: Is derivatization necessary for acyl-CoA analysis?
A5: While not always necessary, derivatization can be a powerful strategy to improve the detection of low abundance acyl-CoAs. A phosphate (B84403) methylation strategy, for example, can improve chromatographic peak shape and reduce analyte loss due to the interaction of the phosphate groups with glass and metal surfaces.[8][9]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Suggested Solution | Citation |
| Inefficient Extraction | The choice of extraction solvent is critical. A mixture of organic solvents like acetonitrile/methanol/water (2:2:1, v/v/v) can be effective for a broad range of acyl-CoAs. For short-chain species, an acidic aqueous extraction may be preferable. | [10][11] |
| Sample Degradation | Ensure rapid sample processing at 4°C and use acidic conditions (e.g., formic acid) to minimize enzymatic and chemical degradation. Store extracts at -80°C. | [5][6] |
| Ion Suppression in MS | Matrix effects from co-extracted lipids and other molecules can suppress the ionization of acyl-CoAs. To mitigate this, consider a solid-phase extraction (SPE) cleanup step or optimizing the chromatography to separate the analytes from the interfering compounds. | [12] |
| Suboptimal MS Parameters | Optimize MS parameters such as collision energy and collision cell exit potential for each specific acyl-CoA to achieve the best signal. | [13] |
Issue 2: Poor Chromatographic Peak Shape
| Possible Cause | Suggested Solution | Citation |
| Analyte Adsorption | The phosphate groups on acyl-CoAs can interact with metal surfaces in the LC system, leading to peak tailing. Using PEEK tubing and fittings can help. Derivatization of the phosphate group can also alleviate this issue. | [8][9] |
| Inappropriate Column Chemistry | A C18 reversed-phase column is commonly used. Ensure the mobile phase contains an ion-pairing agent (e.g., ammonium acetate) to improve peak shape. | [12][14] |
| Incorrect Reconstitution Solvent | Reconstituting the dried extract in a solvent that is too strong can cause peak distortion. The reconstitution solvent should be similar in composition to the initial mobile phase. | [12][7] |
Issue 3: Inaccurate or Imprecise Quantification
| Possible Cause | Suggested Solution | Citation |
| Matrix Effects | Construct calibration curves in a matrix that closely matches the biological samples to account for matrix effects. | [4] |
| Lack of Appropriate Internal Standard | Use a stable isotope-labeled internal standard for each analyte if possible. If not, use an odd-chain acyl-CoA that is not present in the sample. | [3][8] |
| Non-Linearity of Detector Response | If the calibration curve is non-linear, especially at low concentrations, consider using a weighted linear regression (e.g., 1/x) for better accuracy. | [1] |
Data Presentation
Table 1: Comparison of Acyl-CoA Extraction Methods
| Method | Key Strengths | Key Limitations | Typical Recovery | Reference |
| Solvent Precipitation (e.g., 80% Methanol) | Simple, fast, good recovery for a broad range of acyl-CoAs. | Potential for ion suppression from co-extracted matrix components. | Not explicitly stated, but high MS intensities reported. | |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, reducing matrix effects. High recovery for a wide range of acyl-CoAs. | More time-consuming and can lead to loss of hydrophilic short-chain species. | Not explicitly stated. | [12][1] |
| 5-Sulfosalicylic Acid (SSA) Precipitation | Does not require an SPE step, good recovery for short-chain species. | May be less effective for very long-chain species. | Higher recovery of CoA biosynthetic pathway intermediates and short-chain acyl-CoAs compared to other methods. | [1] |
Table 2: Limits of Quantification (LOQs) for Different Acyl-CoA Species with Derivatization
| Acyl-CoA Type | LOQ (nM) | Reference |
| Short-chain | 16.9 | [8][9] |
| Very-long-chain | 4.2 | [8][9] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells using Solvent Precipitation
-
Cell Harvesting: For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash the pellet twice with ice-cold PBS.[7]
-
Lysis and Extraction: Add ice-cold extraction solvent (e.g., 80% methanol or a mix of acetonitrile/methanol/water) containing an internal standard directly to the cells. Scrape adherent cells.[12]
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to precipitate proteins.[12]
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[12]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.[12]
-
Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.[12]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 10 mM ammonium acetate).[12]
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[12]
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[12]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[12]
-
Gradient: Start with a low percentage of Mobile Phase B and ramp up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[12]
-
-
Mass Spectrometry Detection:
Visualizations
Caption: General workflow for acyl-CoA analysis.
Caption: Troubleshooting low signal intensity.
Caption: Phosphate methylation of acyl-CoAs.
References
- 1. benchchem.com [benchchem.com]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. duke-nus.edu.sg [duke-nus.edu.sg]
- 6. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
degradation of acyl-CoA thioesters during sample preparation
Welcome to the technical support center for acyl-CoA thioester analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the degradation of acyl-CoA thioesters during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low recovery of acyl-CoA thioesters during extraction?
A1: Low recovery of acyl-CoA thioesters is typically due to the inherent instability of the thioester bond, which is susceptible to both enzymatic and chemical degradation. The main factors are:
-
Enzymatic Degradation: Cellular thioesterases, such as acyl-CoA thioesterases (ACOTs), rapidly hydrolyze the thioester bond upon cell lysis.[1] These enzymes are widespread and must be inactivated immediately to prevent loss of your analyte.[1]
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially in neutral or alkaline conditions (pH above 8).[1][2]
-
Thermal Decomposition: Higher temperatures accelerate both chemical and enzymatic degradation of acyl-CoA thioesters.[1]
Q2: What is the optimal pH range for extracting and storing acyl-CoA samples?
A2: Acyl-CoA esters are most stable in slightly acidic conditions, typically between pH 2 and 6.[1] Stability significantly decreases in alkaline solutions.[1] Therefore, using an acidic extraction buffer is crucial. A commonly used and effective choice is a potassium phosphate (B84403) buffer (100 mM) at a pH of 4.9.[1][3]
Q3: How critical is temperature control during sample preparation?
A3: Temperature control is absolutely critical. Elevated temperatures significantly increase the rate of both enzymatic and chemical degradation.[1] It is essential to maintain ice-cold conditions (0-4°C) for all steps, including homogenization, centrifugation, and solvent evaporation (if performed under vacuum).[1] Using pre-chilled tubes, buffers, and solvents is a mandatory practice for preserving sample integrity. For long-term storage, acyl-CoA derivatives should be kept at -20°C or, ideally, at -80°C.[1]
Q4: What are the best practices for quenching enzymatic activity?
A4: Immediate and effective quenching of all enzymatic activity at the moment of sample collection is the most critical step to prevent degradation.[1]
-
For cell cultures: Quench metabolism by rapidly adding a pre-chilled organic solvent like methanol (B129727) at -80°C directly to the culture plate.[1]
-
For tissue samples: Flash-freeze the tissue in liquid nitrogen immediately after collection.[1]
Q5: Which solvents are recommended for reconstituting the final acyl-CoA extract?
A5: The choice of reconstitution solvent is critical for the stability of the dried extract before analysis. Methanol has been shown to provide excellent stability for acyl-CoA analytes.[2] A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) is also a common and effective choice for LC-MS analysis.[4] Acyl-CoAs are generally soluble in water and methanol.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no signal for acyl-CoA analytes | Enzymatic Degradation: Cellular thioesterases were not inactivated quickly enough upon cell lysis. | Ensure immediate quenching. For cell cultures, add ice-cold methanol (-80°C) directly. For tissues, flash-freeze in liquid nitrogen.[1] |
| Chemical Hydrolysis: The pH of the extraction buffer was neutral or alkaline. | Use an acidic extraction buffer, such as 100 mM potassium phosphate buffer at pH 4.9.[1][3] | |
| Thermal Degradation: Samples were not kept consistently cold during processing. | Maintain all samples, reagents, and equipment at 0-4°C throughout the entire procedure.[1] | |
| Inconsistent results between replicates | Variable Quenching Time: The time between sample collection and quenching of enzymatic activity varied. | Standardize the quenching procedure to ensure it is performed immediately and consistently for all samples. |
| Incomplete Protein Precipitation: Proteins, including degrading enzymes, were not fully removed from the sample. | Ensure efficient protein precipitation by using an adequate volume of cold organic solvent (e.g., methanol or acetonitrile) and thorough vortexing.[2] | |
| Sample Adsorption: Acyl-CoAs can be lost due to adsorption to plastic surfaces. | Use glass sample vials instead of plastic to decrease signal loss and improve sample stability.[5] | |
| Poor chromatographic peak shape | Inappropriate Reconstitution Solvent: The solvent used to redissolve the dried extract is not compatible with the initial mobile phase of your LC method. | Reconstitute the sample in a solvent that is similar in composition to or weaker than the initial mobile phase. Methanol or 50% methanol/ammonium acetate are good starting points.[2][4] |
| Presence of unexpected shorter-chain acyl-CoAs | In-source Fragmentation (Mass Spectrometry): Degradation of longer-chain acyl-CoAs can occur within the mass spectrometer's ion source. | Optimize MS parameters, particularly the cone voltage, to minimize in-source fragmentation.[2] A neutral loss scan of 507 Da is characteristic of acyl-CoAs and can help in their identification.[2] |
| Beta-oxidation during sample prep: If quenching was incomplete, cellular enzymes could still be active. | Re-evaluate and optimize the quenching and extraction procedure to ensure all enzymatic activity is stopped. |
Quantitative Data Summary
The abundance of acyl-CoA species can vary significantly between different cell types. The following table provides a comparative overview of reported acyl-CoA levels in various mammalian cell lines.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~7 | ~2 |
| Data compiled from literature. Note that direct comparison may be affected by variations in experimental conditions and normalization methods.[4] |
Experimental Protocols & Workflows
Protocol 1: Acyl-CoA Extraction from Cultured Mammalian Cells
This protocol is designed for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures for LC-MS analysis.[4]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol (-80°C)
-
Internal Standard (e.g., 10 µM C17:0-CoA)
-
Pre-chilled microcentrifuge tubes
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent Cells: Aspirate culture medium. Wash the monolayer twice with ice-cold PBS.
-
Suspension Cells: Pellet cells by centrifugation (500 x g, 5 min, 4°C). Wash the pellet twice with ice-cold PBS.
-
-
Quenching and Lysis:
-
Add 2 mL of -80°C methanol containing the internal standard to the cells.
-
For adherent cells, use a cell scraper. For suspension cells, resuspend the pellet.
-
Incubate at -80°C for 15 minutes to precipitate proteins and extract metabolites.
-
-
Supernatant Collection:
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled glass tube.
-
-
Drying and Reconstitution:
-
Add 1 mL of acetonitrile to the supernatant.
-
Evaporate the sample to dryness using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 150 µL) of methanol. Vortex and centrifuge at 15,000 x g for 10 minutes at 5°C.
-
-
Analysis:
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
-
Caption: Workflow for Acyl-CoA Extraction from Cultured Cells.
Protocol 2: Acyl-CoA Extraction from Tissue Samples
This protocol is an adapted method for the extraction of long-chain acyl-CoAs from tissue samples.[3]
Materials:
-
Liquid Nitrogen
-
KH2PO4 buffer (100 mM, pH 4.9), pre-chilled
-
2-propanol
-
Acetonitrile (ACN)
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Tissue Preparation:
-
Flash-freeze ~50-100 mg of tissue in liquid nitrogen.
-
-
Homogenization:
-
Homogenize the frozen tissue in a glass homogenizer with ice-cold KH2PO4 buffer (pH 4.9).
-
Add 2-propanol and homogenize again.
-
-
Extraction:
-
Extract the acyl-CoAs from the homogenate by adding acetonitrile (ACN).
-
Vortex thoroughly and centrifuge to pellet the precipitated protein and debris.
-
-
Purification (Optional but Recommended):
-
The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering substances. An oligonucleotide purification column has been shown to be effective.[3]
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the supernatant (or SPE eluent).
-
Reconstitute the sample in a suitable solvent for HPLC or LC-MS analysis.
-
Caption: Workflow for Acyl-CoA Extraction from Tissue Samples.
Logical Diagram: Key Factors in Acyl-CoA Stability
This diagram illustrates the relationship between key factors that influence the stability of acyl-CoA thioesters during sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of trans-2-enoyl-CoA Reductase Substrate Specificity for Acyl-CoAs
For Immediate Publication
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the substrate specificity of trans-2-enoyl-CoA reductase (TER), a key enzyme in fatty acid elongation, for various acyl-CoA substrates. The data presented here is compiled from studies on TER from different biological sources, offering insights into the enzyme's preferences for acyl-CoA chain length.
Trans-2-enoyl-CoA reductase catalyzes the NADPH-dependent reduction of a trans-2-enoyl-CoA to its corresponding acyl-CoA, the final reductive step in the fatty acid elongation cycle.[1] This process is crucial for the synthesis of very-long-chain fatty acids, which are essential components of cellular membranes and signaling molecules.[2][3] Understanding the substrate specificity of this enzyme is critical for elucidating its role in various metabolic pathways and for the development of targeted therapeutics.
Quantitative Comparison of Substrate Specificity
The kinetic parameters, particularly the Michaelis constant (Km), provide a measure of the enzyme's affinity for a given substrate. A lower Km value indicates a higher affinity. The following table summarizes the Km values of trans-2-enoyl-CoA reductase from different species for various acyl-CoA substrates.
| Substrate (Acyl-CoA) | Chain Length | Enzyme Source | Km (µM) | Cofactor | Reference |
| Crotonyl-CoA | C4 | Rat Liver Microsomes | 20 | NADPH | [4] |
| trans-2-Hexenoyl-CoA | C6 | Rat Liver Microsomes | 0.5 | NADPH | [4] |
| trans-2-Hexadecenoyl-CoA | C16 | Rat Liver Microsomes | 1.0 | NADPH | [4] |
| Crotonyl-CoA | C4 | Euglena gracilis Mitochondria | 68 | NADH | [5] |
| trans-2-Hexenoyl-CoA | C6 | Euglena gracilis Mitochondria | 91 | NADH | [5] |
Data Interpretation: The data from rat liver microsomes suggests a high affinity for medium-chain (trans-2-hexenoyl-CoA) and long-chain (trans-2-hexadecenoyl-CoA) substrates, with a notably lower affinity for the short-chain crotonyl-CoA.[4] In contrast, the enzyme from Euglena gracilis mitochondria was active with short-chain substrates.[5][6] It is important to note that direct comparison between species should be made with caution due to potential differences in enzyme structure, isoforms, and experimental conditions. For instance, the rat liver enzyme studied was NADPH-specific, while the Euglena gracilis enzyme could utilize both NADH and NADPH, with a preference for NADH.[4][5] The human mitochondrial trans-2-enoyl-CoA reductase is known to catalyze the reduction of trans-2-enoyl-CoAs with chain lengths from C6 to C16, showing a preference for medium-chain substrates.[7]
Experimental Protocols
The determination of trans-2-enoyl-CoA reductase substrate specificity typically involves in vitro enzyme assays with purified enzyme or cellular fractions containing the enzyme. A common method is a continuous spectrophotometric assay.
Objective: To determine the kinetic parameters (Km and Vmax) of trans-2-enoyl-CoA reductase for a range of trans-2-enoyl-CoA substrates of varying chain lengths.
Materials:
-
Purified trans-2-enoyl-CoA reductase or a cellular fraction (e.g., microsomes or mitochondrial extract)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
NADPH or NADH solution
-
A series of trans-2-enoyl-CoA substrates (e.g., crotonyl-CoA, trans-2-hexenoyl-CoA, trans-2-octenoyl-CoA, etc.) of known concentrations
-
Spectrophotometer capable of reading in the UV range (e.g., 340 nm)
Procedure:
-
Enzyme Preparation: The enzyme can be purified from a source tissue or from a recombinant expression system.[4][8] Alternatively, subcellular fractions like microsomes can be prepared by differential centrifugation.[4]
-
Assay Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the assay buffer and a saturating concentration of the cofactor (NADPH or NADH). The final volume is typically 1 ml.
-
Enzyme Addition: Add a small, fixed amount of the purified enzyme or enzyme-containing fraction to the reaction mixture and incubate for a few minutes at a constant temperature (e.g., 37°C) to allow the temperature to equilibrate.
-
Reaction Initiation: Initiate the reaction by adding a specific concentration of the trans-2-enoyl-CoA substrate.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ (or NADH to NAD+). The molar extinction coefficient for NADPH at 340 nm is 6.22 mM-1cm-1.
-
Data Collection: Record the rate of absorbance change over time. The initial linear portion of the curve represents the initial velocity (v0) of the reaction.
-
Kinetic Analysis: Repeat steps 3-6 with a range of substrate concentrations.
-
Data Plotting: Plot the initial velocities (v0) against the substrate concentrations ([S]).
-
Parameter Determination: Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each substrate. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.
-
Comparison: Compare the Km and Vmax values obtained for each acyl-CoA substrate to determine the enzyme's substrate specificity.
Visualizing the Reaction and Workflow
To better understand the enzymatic reaction and the experimental process, the following diagrams are provided.
Caption: General reaction catalyzed by trans-2-enoyl-CoA reductase.
Caption: Experimental workflow for determining substrate specificity.
References
- 1. Trans-2-enoyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]
- 2. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubilization and purification of hepatic microsomal trans-2-enoyl-CoA reductase: evidence for the existence of a second long-chain enoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Human Metabolome Database: Showing Protein Trans-2-enoyl-CoA reductase, mitochondrial (HMDBP01010) [hmdb.ca]
- 8. Purification and characterization of 2-enoyl-CoA reductase from bovine liver - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Pathways of C17 and C18 Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of heptadecanoic acid (C17), an odd-chain saturated fatty acid, and stearic acid (C18), an even-chain saturated fatty acid. Understanding the distinct metabolic fates of these fatty acids is crucial for research in nutrition, metabolic diseases, and drug development, where fatty acid metabolism is a key area of investigation.
Key Metabolic Differences at a Glance
The primary distinction in the metabolism of C17 and C18 fatty acids lies in the final products of their mitochondrial beta-oxidation. While both are catabolized to generate energy, the odd-numbered carbon chain of C17 results in a unique end product with significant metabolic implications.
| Feature | Heptadecanoic Acid (C17) | Stearic Acid (C18) |
| Carbon Chain Length | 17 Carbons (Odd-Chain) | 18 Carbons (Even-Chain) |
| Primary Beta-Oxidation Products | 7 Acetyl-CoA + 1 Propionyl-CoA[1] | 9 Acetyl-CoA[2] |
| Final Metabolic Fate of Unique Product | Propionyl-CoA is converted to Succinyl-CoA, an intermediate of the Citric Acid Cycle (anaplerotic)[1][3] | Not applicable |
| Metabolic Rate | Suggested to be a less favorable substrate for beta-oxidation, potentially leading to slower metabolism and greater accumulation in adipose tissue compared to even-chain fatty acids[4] | Readily metabolized through beta-oxidation |
| Biosynthesis Primer | Propionyl-CoA | Acetyl-CoA |
Metabolic Pathways: A Detailed Comparison
The catabolism of both C17 and C18 fatty acids begins with their activation to acyl-CoA derivatives in the cytoplasm and subsequent transport into the mitochondria via the carnitine shuttle. Inside the mitochondria, they undergo sequential rounds of beta-oxidation.
Beta-Oxidation of Stearic Acid (C18)
Stearic acid, with its 18 carbons, undergoes eight cycles of beta-oxidation. In each cycle, a two-carbon unit is cleaved off, yielding one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. The final cycle produces two molecules of acetyl-CoA. The resulting nine molecules of acetyl-CoA can then enter the Citric Acid Cycle (CAC) to be completely oxidized to CO₂, generating a substantial amount of ATP.[2]
Beta-Oxidation of Heptadecanoic Acid (C17)
Heptadecanoic acid undergoes seven cycles of beta-oxidation, each producing one molecule of acetyl-CoA, FADH₂, and NADH. The final cleavage results in a three-carbon molecule, propionyl-CoA, in addition to the final acetyl-CoA.[5]
The metabolic fate of propionyl-CoA is a key differentiator. It is carboxylated to D-methylmalonyl-CoA, which is then isomerized to L-methylmalonyl-CoA. Finally, L-methylmalonyl-CoA is converted to succinyl-CoA by the enzyme methylmalonyl-CoA mutase, which requires vitamin B12 as a cofactor.[3][6] Succinyl-CoA can then enter the CAC. This conversion is an anaplerotic reaction, meaning it replenishes the pool of CAC intermediates, which can be drawn off for other biosynthetic pathways.[6]
Visualizing the Metabolic Pathways
The following diagrams illustrate the key steps in the beta-oxidation of C17 and C18 fatty acids and the subsequent fate of their end products.
Experimental Data on Metabolic Fate
Direct quantitative comparisons of the metabolic rates of C17 and C18 fatty acids are limited in the scientific literature. However, a study in mice provides evidence suggesting a slower metabolism for odd-chain fatty acids.
Tissue Accumulation of Labeled Fatty Acids in Mice
In a study where mice were administered a triacylglycerol containing labeled C15, C17, C16, and C18 fatty acids, the accumulation of these fatty acids was measured in various tissues.
| Tissue | Labeled Odd-Chain Fatty Acids (C15 & C17) | Labeled Even-Chain Fatty Acids (C16 & C18) |
| Small Intestine Epithelium | No significant accumulation | No significant accumulation |
| Liver | No significant accumulation | No significant accumulation |
| Epididymal Fat | Significant accumulation | No significant accumulation |
| Data summarized from a study on the metabolism of odd- and even-numbered fatty acids in mice.[4] |
These findings suggest that odd-chain fatty acids like C17 may be less readily oxidized for energy and are preferentially stored in adipose tissue compared to their even-chain counterparts like C18.[4] This could be due to odd-chain fatty acids being less favorable substrates for the enzymes involved in beta-oxidation.[4]
Experimental Protocols for Studying Fatty Acid Metabolism
The investigation of fatty acid metabolism in vivo and in vitro relies on a variety of sophisticated techniques. Stable isotope tracing coupled with mass spectrometry is a cornerstone of modern metabolic research.
General Experimental Workflow for In Vivo Fatty Acid Metabolism Studies
Key Experimental Methodologies
1. Stable Isotope Tracing:
-
Principle: A substrate (e.g., C17 or C18 fatty acid) is labeled with a stable isotope (e.g., ¹³C or ²H). The labeled substrate is administered to an animal or cell culture, and the appearance of the isotope in various metabolic products is tracked over time.
-
Protocol Outline:
-
Tracer Administration: Labeled fatty acids are complexed with bovine serum albumin (BSA) for in vitro studies or formulated for in vivo administration (e.g., oral gavage, intravenous infusion).
-
Sample Collection: Blood, tissues, and expired air (for CO₂ analysis) are collected at specific time points.
-
Sample Preparation: Lipids are extracted from the samples, and fatty acids are often converted to fatty acid methyl esters (FAMEs) for analysis.
-
Mass Spectrometry Analysis: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate and quantify the labeled fatty acid and its metabolites.
-
Data Analysis: The isotopic enrichment in precursor and product pools is used to calculate metabolic flux rates, such as the rate of beta-oxidation and incorporation into complex lipids.
-
2. Measurement of Beta-Oxidation in Isolated Mitochondria:
-
Principle: The rate of fatty acid oxidation is determined by measuring the consumption of oxygen by isolated mitochondria in the presence of a specific fatty acid substrate.
-
Protocol Outline:
-
Mitochondrial Isolation: Mitochondria are isolated from tissues of interest (e.g., liver, heart) by differential centrifugation.
-
Respirometry: Isolated mitochondria are placed in a chamber with a buffer containing the fatty acid substrate (as an acyl-carnitine derivative), and oxygen consumption is measured using an oxygen electrode.
-
Analysis: The rate of oxygen consumption is a direct measure of the rate of substrate oxidation.
-
3. Analysis of Metabolic Products using LC-MS/MS:
-
Principle: This highly sensitive and specific technique is used to identify and quantify the various products of fatty acid metabolism.
-
Protocol Outline:
-
Sample Preparation: Biological samples (plasma, tissue homogenates) are subjected to lipid extraction. Internal standards (heavy isotope-labeled versions of the analytes) are added for accurate quantification.
-
Chromatographic Separation: The extracted lipids are separated using high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Detection: The separated molecules are ionized and detected by a tandem mass spectrometer, which allows for the specific identification and quantification of each metabolite based on its mass-to-charge ratio and fragmentation pattern.
-
Conclusion and Future Directions
The metabolic pathways of C17 and C18 fatty acids are well-characterized, with the primary difference being the production of propionyl-CoA from the beta-oxidation of C17. This leads to an anaplerotic replenishment of the Citric Acid Cycle, a unique feature of odd-chain fatty acid catabolism. While existing research suggests that C17 may be metabolized at a slower rate than C18, there is a clear need for further studies that provide direct quantitative comparisons of their metabolic rates in various tissues and under different physiological conditions. Such research will be invaluable for a more complete understanding of the roles of odd- and even-chain fatty acids in health and disease.
References
- 1. Mitochondrial long chain fatty acid β-oxidation in man and mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of propionyl-CoA on enzymic methods for the quantification of acetyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acids -- Additional Enzymes: Propionyl CoA [library.med.utah.edu]
- 4. Metabolism of odd-numbered fatty acids and even-numbered fatty acids in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Propionyl-CoA - Wikipedia [en.wikipedia.org]
A Kinetic Comparison of Key Enzymes in the Mammalian Fatty Acid Elongation Pathway
For Researchers, Scientists, and Drug Development Professionals
The enzymatic pathway of fatty acid elongation is a critical cellular process responsible for the synthesis of long-chain and very-long-chain fatty acids (VLCFAs). These molecules are fundamental components of cellular membranes, precursors for signaling molecules, and essential for various physiological functions. The pathway involves a cycle of four enzymatic reactions, each catalyzed by a distinct class of enzymes. Understanding the kinetic properties of these enzymes is paramount for researchers in metabolism and professionals in drug development targeting metabolic disorders. This guide provides a comparative overview of the kinetic parameters of the core enzymes in the mammalian fatty acid elongation pathway, supported by experimental data and detailed protocols.
The Fatty Acid Elongation Cycle: A Four-Step Process
Fatty acid elongation occurs primarily in the endoplasmic reticulum and involves the sequential addition of two-carbon units from malonyl-CoA to an acyl-CoA primer. This process is catalyzed by a multi-enzyme complex, with each cycle comprising four distinct reactions:
-
Condensation: A 3-ketoacyl-CoA synthase (also known as a fatty acid elongase or ELOVL) catalyzes the condensation of an acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA, releasing CO2. This is the rate-limiting step of the cycle.[1][2]
-
First Reduction: A 3-ketoacyl-CoA reductase (KAR) reduces the 3-ketoacyl-CoA to 3-hydroxyacyl-CoA, utilizing NADPH as a cofactor.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a molecule of water from the 3-hydroxyacyl-CoA to form a trans-2-enoyl-CoA.
-
Second Reduction: A trans-2-enoyl-CoA reductase (TECR) reduces the trans-2-enoyl-CoA to a saturated acyl-CoA, which is elongated by two carbons. This newly formed acyl-CoA can then serve as a primer for subsequent elongation cycles.[3][4]
Comparative Kinetic Parameters of Elongation Enzymes
| Enzyme Class | Enzyme | Organism/Cell Line | Substrate | K_m (μM) | V_max (pmol/min/mg protein) | Reference |
| 3-Ketoacyl-CoA Synthase | ELOVL6 | Human (HEK293T cells) | Malonyl-CoA | 18.2 | 1380 | [2] |
| Palmitoyl-CoA (16:0) | 9.1 | 1380 | [2] | |||
| ELOVL7 | Human (HEK293T cells) | Malonyl-CoA | 29.4 | 12.7 | [2] | |
| α-Linolenoyl-CoA (18:3n-3) | 14.7 | 12.7 | [2] | |||
| 3-Hydroxyacyl-CoA Dehydrogenase | L-3-hydroxyacyl-CoA dehydrogenase | Pig (heart) | L-3-hydroxybutyryl-CoA | 15 | Not Reported | |
| L-3-hydroxyoctanoyl-CoA | 4 | Not Reported | ||||
| L-3-hydroxytetradecanoyl-CoA | 3 | Not Reported | ||||
| 3-Ketoacyl-CoA Reductase | - | - | - | Data not available | Data not available | - |
| trans-2-Enoyl-CoA Reductase | - | - | - | Data not available | Data not available | - |
Note: The Vmax for L-3-hydroxyacyl-CoA dehydrogenase was reported relative to the activity with L-3-hydroxybutyryl-CoA, but not in absolute units in the cited source.
Visualizing the Pathway and Experimental Workflow
To provide a clearer understanding of the fatty acid elongation process and the general methodology for kinetic analysis, the following diagrams have been generated.
Detailed Experimental Protocols
Accurate determination of enzyme kinetic parameters requires robust and well-defined experimental protocols. Below are generalized, yet detailed, methodologies for assaying the activity of the four key enzymes in the fatty acid elongation pathway, based on published methods.
3-Ketoacyl-CoA Synthase (ELOVL) Activity Assay
This protocol is adapted from studies on mammalian ELOVL enzymes.
-
Principle: The assay measures the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate, resulting in a radiolabeled 3-ketoacyl-CoA product. The product is then separated from the unreacted substrate and quantified.
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.2) containing 1 mM MgCl2, 1 mM dithiothreitol (B142953) (DTT), and 0.1% (w/v) Triton X-100.
-
Substrates: Acyl-CoA (e.g., palmitoyl-CoA) and [2-¹⁴C]malonyl-CoA.
-
Cofactor: NADPH.
-
Enzyme Source: Microsomal fraction from cells or tissues expressing the ELOVL of interest.
-
-
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, a specific concentration of the acyl-CoA substrate, and NADPH.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [2-¹⁴C]malonyl-CoA.
-
Incubate at 37°C for a specified time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a solution of 2.5 M KOH in 50% ethanol.
-
Saponify the lipids by heating at 65°C for 1 hour.
-
Acidify the mixture with 5 M HCl to protonate the fatty acids.
-
Extract the fatty acids with an organic solvent (e.g., hexane).
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent.
-
Separate the radiolabeled product from the unreacted substrate using thin-layer chromatography (TLC).
-
Quantify the radioactivity of the product spot using a scintillation counter.
-
Calculate the reaction velocity and determine K_m and V_max by varying the substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
3-Ketoacyl-CoA Reductase (KAR) Activity Assay
-
Principle: The activity of KAR is determined by monitoring the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 6.5) containing 1 mM DTT.
-
Substrate: 3-ketoacyl-CoA (e.g., 3-oxopalmitoyl-CoA).
-
Cofactor: NADPH.
-
Enzyme Source: Purified or partially purified KAR, or microsomal fractions.
-
-
Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing the assay buffer and a specific concentration of the 3-ketoacyl-CoA substrate.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
The initial linear rate of the reaction corresponds to the enzyme activity.
-
Calculate the reaction velocity using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).
-
Determine K_m and V_max by varying the concentrations of both the 3-ketoacyl-CoA and NADPH.
-
3-Hydroxyacyl-CoA Dehydratase (HACD) Activity Assay
This protocol is based on a coupled-enzyme assay.
-
Principle: The product of the HACD reaction, trans-2-enoyl-CoA, is a poor chromophore. Therefore, a coupled assay is often employed where the preceding enzyme, L-3-hydroxyacyl-CoA dehydrogenase, generates the 3-hydroxyacyl-CoA substrate in situ, and the subsequent consumption of this substrate by HACD is monitored. Alternatively, the reverse reaction (hydration of trans-2-enoyl-CoA) can be measured. A more direct approach involves a coupled system where the 3-ketoacyl-CoA product of the L-3-hydroxyacyl-CoA dehydrogenase is cleaved by 3-ketoacyl-CoA thiolase, making the initial dehydrogenase reaction essentially irreversible.
-
Reagents for Coupled Assay:
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 50 µM Coenzyme A.
-
Substrates: L-3-hydroxyacyl-CoA of various chain lengths.
-
Coupling Enzyme: 3-ketoacyl-CoA thiolase.
-
Cofactor: NAD⁺.
-
Enzyme Source: Purified or partially purified HACD.
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, NAD⁺, and 3-ketoacyl-CoA thiolase.
-
Add the enzyme source (HACD).
-
Equilibrate to 37°C.
-
Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate.
-
Monitor the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH by the coupled L-3-hydroxyacyl-CoA dehydrogenase activity.
-
The rate of NADH formation is proportional to the HACD activity.
-
Determine K_m and V_max by varying the concentration of the L-3-hydroxyacyl-CoA substrate.
-
trans-2-Enoyl-CoA Reductase (TECR) Activity Assay
-
Principle: Similar to the KAR assay, the activity of TECR is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[3]
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM DTT.
-
Substrate: trans-2-enoyl-CoA (e.g., trans-2-hexadecenoyl-CoA).
-
Cofactor: NADPH.
-
Enzyme Source: Purified or partially purified TECR, or microsomal fractions.
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and a specific concentration of the trans-2-enoyl-CoA substrate.
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm in a spectrophotometer.
-
The initial linear rate of NADPH oxidation is proportional to the TECR activity.
-
Calculate the reaction velocity and determine the kinetic parameters by varying the substrate concentrations.
-
Conclusion
The kinetic characterization of the enzymes in the fatty acid elongation pathway is essential for a complete understanding of lipid metabolism and for the development of therapeutic strategies targeting this pathway. While this guide provides a summary of the available kinetic data and detailed experimental protocols, it also highlights the need for more comprehensive and comparative studies on the mammalian fatty acid elongation machinery. Future research focusing on the kinetic analysis of all four enzymes under standardized conditions will be invaluable for building accurate models of fatty acid metabolism and for identifying novel drug targets.
References
- 1. polimer-itn.eu [polimer-itn.eu]
- 2. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to trans-2-heptadecenoyl-CoA and trans-2-octadecenoyl-CoA in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of trans-2-heptadecenoyl-CoA (C17:1-CoA) and trans-2-octadecenoyl-CoA (C18:1-CoA) as substrates in enzymatic assays, with a focus on the key enzymes of mitochondrial fatty acid β-oxidation. The information presented is intended to assist researchers in selecting the appropriate substrate for their experimental needs and in understanding the nuances of odd-chain versus even-chain fatty acid metabolism.
Introduction
Trans-2-enoyl-CoA intermediates are central to the β-oxidation of fatty acids, a critical metabolic pathway for energy production. The enzymes that act upon these intermediates, primarily acyl-CoA dehydrogenases and enoyl-CoA hydratases, exhibit specificity based on the length of the acyl chain. This guide specifically compares this compound, an odd-chain fatty acyl-CoA, with trans-2-octadecenoyl-CoA, an even-chain fatty acyl-CoA. Understanding the enzymatic processing of these two substrates is crucial for studies related to metabolic disorders, nutritional science, and the development of therapeutics targeting fatty acid metabolism.
Enzymatic Processing and Substrate Specificity
The initial step in each cycle of β-oxidation is catalyzed by a family of enzymes known as acyl-CoA dehydrogenases (ACADs), which introduce a trans double bond between the alpha and beta carbons of the acyl-CoA thioester.[1] These enzymes are broadly categorized based on their substrate specificity for short-, medium-, long-, or very-long-chain fatty acids.[1]
For the long-chain substrates discussed here, Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) is the primary enzyme responsible for catalyzing the dehydrogenation of acyl-CoAs with chain lengths from 14 to 20 carbons.[2] This places both this compound and trans-2-octadecenoyl-CoA squarely within the substrate range of VLCAD. The subsequent hydration step is catalyzed by enoyl-CoA hydratase .[3]
Data Presentation: A Qualitative Comparison
In the absence of direct quantitative data, a qualitative comparison based on the known principles of β-oxidation is presented. It is generally observed that the β-oxidation of odd-chain fatty acids is a less preferred process compared to that of even-numbered fatty acids.
| Substrate | Acyl-CoA Dehydrogenase | Enoyl-CoA Hydratase | Expected Relative Performance |
| This compound (C17:1-CoA) | Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Long-Chain Enoyl-CoA Hydratase | Likely a competent substrate, but potentially processed at a slightly lower rate compared to its even-chain counterpart. |
| trans-2-octadecenoyl-CoA (C18:1-CoA) | Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Long-Chain Enoyl-CoA Hydratase | Considered a standard substrate for long-chain β-oxidation and is expected to be processed efficiently. |
Experimental Protocols
The following are generalized methodologies for key experiments involving the enzymatic processing of trans-2-enoyl-CoA substrates.
Acyl-CoA Dehydrogenase Activity Assay (Ferricenium Ion Reduction Method)
This spectrophotometric assay measures the rate of reduction of ferricenium ion, which serves as an artificial electron acceptor from the FADH₂ produced by the acyl-CoA dehydrogenase reaction.
Materials:
-
Purified Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)
-
This compound or trans-2-octadecenoyl-CoA substrate solution
-
Ferricenium hexafluorophosphate (B91526) solution
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.6)
-
Spectrophotometer capable of reading at 300 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and the ferricenium hexafluorophosphate solution.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the acyl-CoA substrate.
-
Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
To determine kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of the acyl-CoA substrate.
Enoyl-CoA Hydratase Activity Assay
This assay measures the hydration of the trans-2 double bond of the enoyl-CoA substrate, which results in a decrease in absorbance at approximately 263 nm.
Materials:
-
Purified Enoyl-CoA Hydratase
-
This compound or trans-2-octadecenoyl-CoA substrate solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and the enoyl-CoA substrate.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of purified enoyl-CoA hydratase.
-
Monitor the decrease in absorbance at 263 nm, which is proportional to the hydration of the enoyl-CoA.
-
Calculate the initial reaction rate from the linear portion of the absorbance curve.
-
Kinetic parameters can be determined by varying the substrate concentration.
Visualizations
Mitochondrial β-Oxidation Pathway
Caption: Overview of the mitochondrial fatty acid β-oxidation spiral.
Experimental Workflow for Enzyme Kinetics
Caption: Generalized workflow for determining enzyme kinetic parameters.
Conclusion
Both this compound and trans-2-octadecenoyl-CoA are important substrates for understanding the metabolism of long-chain fatty acids. While they are both processed by the same core enzymes of β-oxidation, their performance in enzymatic assays may differ due to the single-carbon difference in their acyl chain length. The even-chain trans-2-octadecenoyl-CoA is a canonical substrate for long-chain fatty acid metabolism, while the odd-chain this compound provides insights into the less common but physiologically relevant pathway of odd-chain fatty acid oxidation. Further research involving direct comparative kinetic analyses will be invaluable in elucidating the subtle differences in their enzymatic processing and their respective roles in cellular metabolism.
References
Confirming the Identity of trans-2-Heptadecenoyl-CoA: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of specific lipid species are paramount for advancing research in metabolic diseases, drug development, and fundamental biology. This guide provides an objective comparison of analytical methodologies for confirming the identity of trans-2-heptadecenoyl-CoA in biological samples, supported by experimental data and detailed protocols.
Methodology Comparison: Unveiling the Best Approach
The gold standard for the analysis of acyl-CoA species, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its high sensitivity and specificity allow for confident identification and quantification even in complex biological matrices. However, other methods exist and their performance characteristics are compared below.
| Method | Principle | Advantages | Disadvantages | Limit of Detection (LOD) | Throughput |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation.[1] | High specificity and sensitivity, allows for quantification, can analyze complex mixtures.[1] | Requires expensive instrumentation and skilled operators. | Femtomole to picomole range. | Medium to High |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection.[2] | Relatively low cost, robust and widely available. | Lower sensitivity and specificity compared to MS, co-elution can be a major issue. | Nanomole range. | High |
| Fluorometric Assays | Enzymatic reactions that produce a fluorescent product. | High sensitivity and simple to use (kit-based). | Indirect detection, prone to interference from other molecules in the sample. | Picomole range. | High |
| Colorimetric Assays | Enzymatic reactions that produce a colored product. | Simple and inexpensive. | Low sensitivity and specificity, significant potential for interference. | Nanomole to micromole range. | High |
Experimental Protocols: A Practical Guide
Reproducible and reliable data begins with a solid experimental protocol. Below are detailed methodologies for the recommended LC-MS/MS approach for identifying this compound.
Sample Preparation: Extraction of Acyl-CoAs
This protocol is designed for the extraction of long-chain fatty acyl-CoAs from cultured cells or tissues.
-
Homogenization: Homogenize frozen tissue powder or cell pellets in 1 mL of ice-cold extraction solvent (e.g., 2:1:0.8 methanol (B129727):chloroform (B151607):water).
-
Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to the homogenate. Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Acyl-CoA Extraction: Carefully collect the upper aqueous phase, which contains the acyl-CoAs, into a new tube.
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the aqueous extract onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol containing 50 mM ammonium (B1175870) acetate.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating long-chain fatty acyl-CoAs.
-
Mobile Phases:
-
Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM ammonium acetate.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium acetate.
-
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs. The exact gradient should be optimized for the specific column and instrument.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for acyl-CoAs.
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): The protonated molecular ion of this compound ([M+H]⁺). The exact m/z should be calculated based on its chemical formula (C₃₈H₆₆N₇O₁₇P₃S).
-
Product Ion (Q3): A characteristic fragment ion. For acyl-CoAs in positive ion mode, a common fragmentation is the neutral loss of the phosphopantetheine moiety (507 Da). Therefore, the product ion would be [M+H-507]⁺. In negative ion mode, characteristic fragment ions at m/z 79, 159, and 408 can be monitored.
-
-
Collision Energy: This should be optimized for the specific instrument and analyte to achieve the most intense and stable fragment ion signal.
-
Visualizing the Context: Pathways and Workflows
Understanding the biological context and the analytical workflow is crucial for interpreting results. The following diagrams, generated using Graphviz, illustrate the metabolic pathway involving trans-2-enoyl-CoAs and a typical experimental workflow.
Caption: Fatty Acid Elongation Cycle.
Caption: LC-MS/MS Experimental Workflow.
References
A Researcher's Guide to Antibody Cross-Reactivity for Acyl-CoA Species
For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount for generating reliable and reproducible data. This guide provides a comparative overview of the cross-reactivity of commercially available and custom-developed antibodies for different acyl-CoA species, with a focus on post-translationally modified lysine (B10760008) residues. We present available experimental data, detailed protocols for in-house validation, and visual workflows to aid in the selection and application of these critical reagents.
Acyl-CoA molecules are central to metabolism, and their corresponding post-translational modifications (PTMs) on proteins, such as acetylation, succinylation, and hydroxymethylglutarylation, are increasingly recognized as key regulatory events in cellular signaling. Immunoassays using antibodies that recognize these acyl-lysine modifications are powerful tools for their detection and quantification. However, the structural similarity between different acyl groups presents a challenge, as antibodies raised against one acyl-lysine modification may exhibit cross-reactivity with others. This guide aims to provide clarity on the specificity of some commonly used pan-acyl-lysine antibodies.
Comparative Analysis of Antibody Specificity
The following tables summarize the available data on the cross-reactivity of pan-specific antibodies against various acyl-lysine modifications. The data is primarily qualitative, derived from dot blot and western blot analyses, highlighting the importance of empirical validation for each new antibody and application.
Table 1: Cross-Reactivity of Pan-Acetyl-Lysine Antibodies
| Antibody | Target Modification | Cross-reacts with Propionyl-lysine | Cross-reacts with Butyryl-lysine | Cross-reacts with Di-methyl-lysine | Data Type | Reference |
| Custom Rabbit Polyclonal (SICS38-42) | Acetyl-lysine | No | No | Slight | Dot Blot, ELISA | [1] |
| Commercial Pan-Acetyl-Lysine Ab | Acetyl-lysine | Not specified | Not specified | Not specified | Not specified | [2] |
Table 2: Cross-Reactivity of Pan-Succinyl-Lysine Antibodies
| Antibody | Target Modification | Cross-reacts with Unmodified Lysine | Cross-reacts with Acetyl-lysine | Data Type | Reference |
| Custom Rabbit Polyclonal | Succinyl-lysine | No | No | Dot-spot assay | [3] |
| PTM BIO (PTM-401) | Succinyl-lysine | No | No | Manufacturer's data | [4] |
| Creative Biolabs | Succinyl-lysine | Minimal | Minimal with structurally analogous modifications | Manufacturer's data | [5] |
Table 3: Cross-Reactivity of Anti-HMG-Lysine Antibody
| Antibody | Target Modification | Cross-reacts with Glutaryl-proteins | Cross-reacts with Succinyl-proteins | Cross-reacts with Acetyl-proteins | Data Type | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Custom Rabbit Polyclonal | HMG-lysine | No | No | No | Western Blot |[6] |
Experimental Protocols for Assessing Antibody Cross-Reactivity
To ensure the specificity of an antibody for a particular acyl-CoA species in your experimental context, it is crucial to perform in-house validation. Below are detailed protocols for two common methods used to assess antibody cross-reactivity.
Dot Blot Assay for Qualitative Cross-Reactivity Screening
This method provides a rapid, qualitative assessment of an antibody's ability to bind to various acylated peptides or proteins.
Materials:
-
Nitrocellulose membrane
-
Peptide library with different acyl-lysine modifications (e.g., acetylated, propionylated, succinylated, and unmodified control peptides)
-
Bovine Serum Albumin (BSA) as a carrier protein, both acylated and unmodified
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody to be tested
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Peptide/Protein Spotting: Serially dilute the acylated and unmodified peptides or BSA in a suitable buffer (e.g., PBS). Spot 1-2 µL of each dilution onto a dry nitrocellulose membrane. Allow the spots to air dry completely.
-
Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Discard the blocking buffer and incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step as in step 4.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
Interpretation: A strong signal should only be observed for the target acylated peptide/protein. Any signal detected for other acyl modifications indicates cross-reactivity.
Competitive ELISA for Quantitative Cross-Reactivity Analysis
This assay quantifies the cross-reactivity of an antibody by measuring the ability of different acylated species to compete with a coated target antigen for antibody binding. The result is often expressed as an IC50 value, which is the concentration of the competitor that inhibits 50% of the antibody binding.[2][7]
Materials:
-
96-well ELISA plates
-
Coating antigen (e.g., acetylated BSA for a pan-acetyl-lysine antibody)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Competitor acyl-lysine peptides or acylated proteins
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody to be tested
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the coating antigen (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition: In a separate plate, prepare serial dilutions of the competitor acyl-lysine peptides/proteins. Mix these dilutions with a fixed concentration of the primary antibody and incubate for 1 hour at room temperature.
-
Incubation: After washing the coated and blocked plate, transfer the antibody-competitor mixtures to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times with wash buffer. Add TMB substrate to each well and incubate in the dark until a color develops. Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis: Plot the absorbance against the log of the competitor concentration. A decrease in signal with increasing competitor concentration indicates cross-reactivity. The IC50 value can be calculated using non-linear regression analysis.[8][9] A lower IC50 value indicates a higher binding affinity and therefore greater cross-reactivity.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the dot blot and competitive ELISA assays.
Caption: Workflow for Dot Blot Assay to assess antibody cross-reactivity.
Caption: Workflow for Competitive ELISA to quantify antibody cross-reactivity.
Conclusion
The specificity of antibodies targeting acyl-CoA modifications is critical for the accurate study of their roles in biology and disease. The available data suggests that highly specific antibodies can be generated, but cross-reactivity remains a potential issue that needs to be carefully assessed. Researchers are strongly encouraged to perform their own validation experiments, such as the dot blot and competitive ELISA assays detailed in this guide, to confirm the specificity of their antibodies for the acyl-CoA species of interest within their specific experimental setup. This due diligence will ensure the generation of high-quality, reproducible data and advance our understanding of the complex roles of protein acylation.
References
- 1. An Alternative Strategy for Pan-acetyl-lysine Antibody Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of lysine succinylation as a new post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTM BIO LLC Pan anti-succinyllysine antibody, 100 uL, Quantity: Each of | Fisher Scientific [fishersci.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Global Insights Into Lysine Acylomes Reveal Crosstalk Between Lysine Acetylation and Succinylation in Streptomyces coelicolor Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Lipidomics: Unraveling the Cellular Impact of trans-2-Heptadecenoyl-CoA
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2-heptadecenoyl-CoA is an unsaturated, odd-chain fatty acyl-CoA molecule that plays a role in specific metabolic pathways. Understanding its influence on the cellular lipidome is crucial for elucidating its physiological and pathological significance. This guide provides a comparative lipidomics framework to study the effects of this compound, offering insights into its potential as a bioactive lipid or a modulator of lipid metabolism. Due to the limited direct research on this specific molecule, this guide presents a hypothetical comparative study based on the known metabolism of related trans- and odd-chain fatty acids, providing a robust template for future experimental work.
The comparison will be drawn between a hypothetical cell line treated with this compound and a control group treated with its saturated counterpart, heptadecanoyl-CoA. This comparison will allow for the specific effects of the trans double bond to be investigated.
Hypothetical Comparative Lipidomics Data
The following tables summarize the anticipated quantitative changes in the lipid profiles of cells treated with this compound compared to those treated with heptadecanoyl-CoA. These projections are based on the known effects of trans fatty acids on lipid metabolism, which include alterations in membrane fluidity and signaling pathways.[1][2][3][4] It is also known that trans fatty acids can be incorporated into various lipid species.[1][5]
Table 1: Hypothetical Changes in Major Lipid Classes
| Lipid Class | Fold Change (this compound vs. Heptadecanoyl-CoA) | Putative Biological Implication |
| Phosphatidylcholines (PC) | ↓ 1.2 | Altered membrane structure and fluidity.[3][4] |
| Phosphatidylethanolamines (PE) | ↑ 1.1 | Changes in membrane curvature and fusion events. |
| Sphingomyelins (SM) | ↑ 1.5 | Potential modulation of signaling platforms in lipid rafts.[6] |
| Ceramides (Cer) | ↑ 1.8 | Induction of stress responses or signaling pathway activation.[5] |
| Triacylglycerols (TAG) | ↓ 1.3 | Altered energy storage and lipid droplet formation.[7] |
| Diacylglycerols (DAG) | ↑ 1.4 | Activation of protein kinase C signaling pathways. |
Table 2: Hypothetical Changes in Specific Phosphatidylcholine (PC) Species
| Lipid Species | Fold Change (this compound vs. Heptadecanoyl-CoA) | Putative Biological Implication |
| PC(17:1/18:1) | ↑ 2.5 | Incorporation of the odd-chain trans fatty acid into membrane lipids. |
| PC(16:0/18:1) | ↓ 1.5 | Competition with endogenous fatty acids for incorporation into phospholipids. |
| PC(18:0/18:1) | ↓ 1.2 | General perturbation of phospholipid remodeling pathways. |
Experimental Protocols
A comprehensive lipidomics workflow is essential for obtaining reliable and reproducible data.[8] The following protocols outline the key steps for a comparative lipidomics study of this compound.
Cell Culture and Treatment
-
Cell Line: A metabolically relevant cell line such as HepG2 (human hepatoma) or 3T3-L1 (preadipocyte) is recommended.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Prepare stock solutions of this compound and heptadecanoyl-CoA complexed to fatty acid-free bovine serum albumin (BSA). Treat cells at a final concentration of 50 µM for 24 hours. Include a vehicle control (BSA alone).
Lipid Extraction
A modified Bligh-Dyer extraction method is recommended for comprehensive lipid recovery.[9]
-
Reagents: LC-MS grade chloroform (B151607), methanol (B129727), and water.[10]
-
Procedure:
-
Aspirate culture medium and wash cells twice with ice-cold PBS.
-
Scrape cells in 1 mL of ice-cold PBS and transfer to a glass tube.
-
Add 2 mL of methanol and 1 mL of chloroform. Vortex for 1 minute.
-
Add 1 mL of chloroform and 1 mL of water. Vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Store the dried lipid extract at -80°C until analysis. To prevent lipid oxidation, flush samples with argon gas before storage.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful technique for the separation and identification of a wide range of lipid species.[12][13][14]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a UHPLC system.[15]
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient from 40% to 100% B over 20 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive and negative electrospray ionization (ESI) to cover a broad range of lipid classes.
-
Scan Mode: Full scan MS followed by data-dependent MS/MS for lipid identification.
-
Data Analysis
-
Peak Picking and Alignment: Use software such as XCMS or MS-DIAL to process the raw LC-MS data.
-
Lipid Identification: Identify lipids by matching the accurate mass and MS/MS fragmentation patterns against lipid databases (e.g., LIPID MAPS, Metlin).
-
Statistical Analysis: Perform statistical analysis using appropriate methods such as t-tests or ANOVA to identify significantly altered lipids between the treatment and control groups.[16][17][18][19] Multivariate analysis, like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), can be used to visualize the overall differences in lipid profiles.[18][19]
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to this comparative lipidomics study.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Altered sphingolipid biosynthetic flux and lipoprotein trafficking contribute to trans-fat-induced atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of trans fatty acids on lipid accumulation in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 11. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. The Role of Mass Spectrometry and Chromatography in Lipidomics - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 15. Research Portal [scholarship.miami.edu]
- 16. From big data to big insights: statistical and bioinformatic approaches for exploring the lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of trans-2-heptadecenoyl-CoA: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle trans-2-heptadecenoyl-CoA with appropriate personal protective equipment (PPE). Based on safety protocols for similar long-chain fatty acyl-CoAs, the following should be worn:
-
Eye Protection: Wear safety glasses with side shields or goggles.[1]
-
Hand Protection: Wear protective gloves compatible with the chemical.
-
Body Protection: A lab coat or other protective clothing should be worn.[1]
-
Respiratory Protection: If handling the compound in a way that could generate dust or aerosols, use a NIOSH/MSHA-approved respirator.[1]
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Avoid inhalation, ingestion, and contact with skin and eyes.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste.[3] The following steps outline a general procedure for its safe disposal:
-
Waste Identification and Classification: Since a specific SDS is unavailable, this compound should be treated as a hazardous chemical waste. Do not dispose of it down the sink or in regular trash.[3][4]
-
Container Selection and Management:
-
Use a designated, leak-proof, and chemically compatible waste container with a secure screw-on cap.[4][5][6] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]
-
Ensure the container is clean and free of any contamination on its outer surface.[4]
-
Do not fill the container to more than 80% of its capacity to allow for expansion.[4][7]
-
Keep the waste container closed except when adding waste.[5][6]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[3][6]
-
The label must include the full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3][4]
-
Indicate the quantity of the waste. For mixtures, list all constituents and their approximate concentrations.[3][4]
-
Include the date of waste generation, the laboratory or room number, and the name and contact information of the principal investigator.[3]
-
-
Segregation and Storage:
-
Store the waste container in a designated hazardous waste storage area.[5]
-
Segregate the container from incompatible wastes, such as strong acids, bases, and oxidizers.[4][6] As a general practice, segregate organic waste from inorganic waste.
-
Utilize secondary containment, such as a lab tray or bin, to capture any potential leaks or spills.[5] The secondary container should be able to hold 110% of the volume of the primary container.[5]
-
-
Waste Collection and Disposal:
Quantitative Data for Hazardous Waste Management
The following table summarizes general quantitative limits and parameters relevant to the storage of hazardous chemical waste. These are typical values and may vary based on institutional and local regulations.
| Parameter | Guideline | Source |
| Maximum Container Fill Volume | 80% of total capacity | [4] |
| Secondary Containment Capacity | 110% of the primary container volume | [5] |
| Maximum Storage Time | 90 days from the first addition of waste | [5] |
| Maximum Accumulation Volume | Up to 55 gallons before requiring collection within 3 days | [5] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: A Guide to Handling trans-2-heptadecenoyl-CoA
Essential safety protocols and logistical plans for the proper handling and disposal of trans-2-heptadecenoyl-CoA are critical for ensuring a safe and efficient research environment. This guide provides researchers, scientists, and drug development professionals with immediate, actionable information for the safe utilization of this long-chain fatty acyl-CoA.
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety procedures is paramount to minimize any potential risks. The following recommendations are based on guidelines for handling similar chemical compounds and general laboratory safety best practices.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to prevent direct contact and ensure personal safety. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex | To prevent skin contact.[1] |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1-compliant | To protect eyes from potential splashes.[2] |
| Body Protection | Laboratory coat | Standard cotton or polyester (B1180765) blend | To protect skin and clothing from accidental spills. |
It is crucial to inspect all PPE before use and to follow proper techniques for donning and doffing to avoid contamination.[1]
Operational Plan: Handling this compound
A systematic approach to handling this compound, from receiving to experimental use, is essential for maintaining sample integrity and laboratory safety.
Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling of this compound in a laboratory setting.
Procedural Steps:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound according to the manufacturer's recommendations, typically in a cool, dry, and well-ventilated area away from incompatible materials.
-
Preparation for Use: When preparing solutions or aliquots, work in a designated clean area. If the compound is a powder, take care to avoid generating dust.
-
Experimental Use: Handle the compound with care during experimental procedures to prevent spills and aerosols.
-
Decontamination: After use, thoroughly clean the work area with an appropriate solvent or detergent.
Disposal Plan: Waste Management for this compound
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Disposal Workflow for this compound Waste
Caption: A clear and compliant workflow for the disposal of this compound waste.
Disposal Steps:
-
Waste Generation: Collect all materials contaminated with this compound, including unused compound, empty containers, and disposable labware.
-
Waste Collection: Place all waste into a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety protocols.
-
Temporary Storage: Store the waste container in a designated and secure area, away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's hazardous waste management program.[1] Always follow local, state, and federal regulations for chemical waste disposal.
By implementing these safety and logistical measures, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
